Bis(1-chloro-2-propyl) phosphate-d12
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C6H13Cl2O4P |
|---|---|
分子量 |
263.12 g/mol |
IUPAC 名称 |
bis(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D,6D |
InChI 键 |
ORAAZVDXWSKZHK-BAPREJARSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bis(1-chloro-2-propyl) phosphate-d12
This technical guide provides a comprehensive overview of the chemical and physical properties of Bis(1-chloro-2-propyl) phosphate-d12 (BCPP-d12), a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, a significant metabolite of organophosphate flame retardants. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Bis(1-chloro-2-propyl) phosphate (BCPP). The deuteration makes it an ideal internal standard for mass spectrometry-based analytical methods, as it exhibits similar chemical behavior and chromatographic retention time to the native analyte but is distinguishable by its higher mass.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆D₁₂HCl₂O₄P or C₆HD₁₂Cl₂O₄P | [1][2] |
| Molecular Weight | Approximately 263.12 g/mol | [1][3] |
| CAS Number | 1870073-89-4 (labeled) | [2] |
| 789440-10-4 (unlabeled) | [1][4] | |
| Synonyms | BCPP-d12, 1-Chloro-2-propanol Hydrogen Phosphate-d12, Bis(1-chloro-2-propyl) phosphate (D12) | [3][5] |
| Physical Appearance | Light Brown Thick Oil | [2] |
| Purity | Typically ≥90% | [1] |
| Solubility | Soluble in organic solvents such as acetonitrile.[6][7] | |
| Storage Conditions | 2-8°C, hygroscopic, store under an inert atmosphere, and protect from light.[2] |
Metabolic Pathway of the Parent Compound
Bis(1-chloro-2-propyl) phosphate (BCPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). The metabolic pathway involves the dealkylation of TCPP. Understanding this pathway is critical for exposure assessment and toxicological studies.
Experimental Protocols
The primary application of BCPP-d12 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of BCPP in biological and environmental matrices.
Sample Preparation for Urine Analysis
A typical workflow for the analysis of BCPP in urine involves enzymatic hydrolysis followed by solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.
Protocol:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase. This step is crucial to cleave glucuronide conjugates of BCPP, releasing the free form for analysis.
-
Internal Standard Spiking: Spike the sample with a known concentration of BCPP-d12 solution.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard using an appropriate solvent.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Biological Impact of Parent Compound
The non-deuterated analog, BCPP, is a metabolite of organophosphate flame retardants (OPFRs). Studies have suggested that exposure to OPFRs and their metabolites may lead to adverse health effects. BCPP, in particular, has been investigated for its potential to disrupt energy metabolism by affecting steroid hormone levels, such as cortisol and cortisone.[5][8] This highlights the importance of accurate biomonitoring of BCPP exposure, facilitated by the use of its deuterated internal standard.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Analytical methodology using ion-pair liquid chromatography–tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaqr.org [aaqr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bis(1-chloro-2-propyl)phosphate (D12, 97%) (mix of isomers) 100 µg/mL in acetonitrile [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Bis-(1-Chloro-2-propyl)phosphate-d12 (BCPP-d12)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-(1-Chloro-2-propyl)phosphate-d12 (BCPP-d12), a deuterated metabolite of the organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). This document details its chemical properties, and discusses relevant experimental protocols and potential biological signaling pathways based on current scientific understanding of related organophosphate compounds.
Core Compound Data: BCPP-d12
A summary of the key chemical identifiers for BCPP-d12 is provided below. The data for the unlabeled compound is also included for reference.
| Identifier | BCPP-d12 | BCPP (Unlabeled) |
| Synonyms | 1-Chloro-2-propanol Hydrogen Phosphate-d12, BCIPP-d12 | 1-Chloro-2-propanol Hydrogen Phosphate, BCIPP |
| CAS Number | 1870073-89-4[1][2] | 789440-10-4[3][4][5][6] |
| Molecular Formula | C₆HD₁₂Cl₂O₄P[1][7] | C₆H₁₃Cl₂O₄P[4][5] |
| Molecular Weight | 263.12 g/mol [1][7] | 251.04 g/mol [4][5] |
Toxicological Profile and Biological Activity of Related Organophosphate Flame Retardants (OPFRs)
BCPP is a metabolite of TCIPP, a widely used organophosphate flame retardant.[8] Research into the biological effects of OPFRs suggests potential health concerns, including endocrine disruption and cytotoxicity.
Endocrine Disruption
Several OPFRs have been shown to interact with human nuclear receptors. In vitro studies using cell-based transactivation assays have demonstrated that compounds structurally related to BCPP can exhibit agonistic or antagonistic activities towards estrogen receptor α (ERα), ERβ, androgen receptor (AR), glucocorticoid receptor (GR), and pregnane X receptor (PXR).[9] For instance, triphenyl phosphate (TPhP) and tricresyl phosphate (TCP) have shown ERα and/or ERβ agonistic activity, while tributyl phosphate (TBP) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP) have displayed AR antagonistic activity.[9]
Cytotoxicity
In vitro studies on various human cell lines, including HepG2 (liver), A549 (lung), and Caco-2 (colon), have been employed to assess the cytotoxicity of OPFRs.[10][11] These studies typically evaluate endpoints such as cell viability, DNA damage, reactive oxygen species (ROS) production, and lactate dehydrogenase (LDH) leakage.[10][11] For example, TBP, TPhP, tris(2-butoxyethyl) phosphate (TBEP), and TCIPP have been shown to inhibit cell viability, increase ROS levels, and induce DNA lesions at higher concentrations.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of compounds like BCPP. Below are generalized protocols for key experiments based on studies of related OPFRs.
In Vitro Cytotoxicity Assessment
A common approach to evaluating the cytotoxic potential of OPFRs involves exposing cultured human cell lines to the compound of interest.
1. Cell Culture and Exposure:
-
Human cell lines such as HepG2, A549, or Caco-2 are cultured in appropriate media and conditions.[10][11]
-
Cells are seeded in 96-well plates at a specific density (e.g., 3,000 cells per well for HepG2 and A549, 2,000 cells per well for Caco-2) and allowed to adhere for 24 hours.[10]
-
The cells are then exposed to a range of concentrations of the test compound (e.g., 25, 50, 100, and 200 µM) for a specified duration, typically 24 hours.[10]
2. Cell Viability Assay (CCK-8):
-
Following exposure, a Cell Counting Kit-8 (CCK-8) reagent is added to each well.[10]
-
The plates are incubated for 1-4 hours at 37°C.[10]
-
The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.[10]
3. Reactive Oxygen Species (ROS) Assay (DCFH-DA):
-
Intracellular ROS levels are assessed using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.[10]
-
After treatment, cells are incubated with DCFH-DA.
-
The fluorescence is measured to quantify the level of intracellular ROS. An increase in fluorescence indicates elevated ROS levels.[10]
4. Lactate Dehydrogenase (LDH) Leakage Assay:
-
Cytotoxicity can also be determined by measuring the activity of LDH released from damaged cells into the culture medium.[10]
-
An LDH Cytotoxicity Assay Kit is used to quantify LDH activity.[10]
-
An increase in LDH activity in the medium corresponds to increased cell membrane damage.[10]
Analysis of BCPP in Biological Samples
The quantification of BCPP in biological matrices like plasma or urine is essential for exposure assessment. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Biological samples (e.g., urine, plasma) often require a preparation step to remove interfering substances.[12][13]
-
This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[12][13][14]
-
For SPE, the sample is loaded onto a cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a suitable solvent.[13]
2. LC-MS/MS Analysis:
-
The prepared sample is injected into an HPLC system for chromatographic separation.
-
The separated analyte then enters a mass spectrometer for detection and quantification.
-
The use of a deuterated internal standard, such as BCPP-d12, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.
Signaling Pathways
The precise signaling pathways modulated by BCPP are not yet fully elucidated. However, based on the known endocrine-disrupting potential of related OPFRs and their impact on cellular processes, the PI3K/Akt/mTOR pathway is a plausible target. This pathway is central to regulating cell growth, proliferation, and survival and is frequently dysregulated in cancer.[15][16][17][18][19]
The diagram below illustrates a hypothetical mechanism by which an OPFR, acting as an endocrine disruptor, could influence the PI3K/Akt/mTOR signaling pathway.
Caption: Potential interaction of OPFRs with the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro effects of a compound like BCPP-d12.
Caption: Workflow for in vitro cytotoxicity testing of BCPP-d12.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bis-(1-Chloro-2-propyl)phosphate-d12, 90% [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Bis(1-chloro-2-propyl)phosphate (mix Of isomers) (unlabeled) CP 93% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11371-1.2 [isotope.com]
- 6. Bis-(1-Chloro-2-propyl)phosphate-d12, 90% [lgcstandards.com]
- 7. Bis-(1-Chloro-2-propyl)phosphate-d12, 90per cent | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Strategic advancements in targeting the PI3K/AKT/mTOR pathway for Breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Bis(1-chloro-2-propyl) phosphate-d12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Bis(1-chloro-2-propyl) phosphate-d12 (BCIPP-d12). This deuterated internal standard is crucial for accurate quantification of its non-deuterated analogue, a metabolite of the flame retardant Tris(1-chloro-2-propyl) phosphate (TCPP), in various biological and environmental matrices.
Introduction
Bis(1-chloro-2-propyl) phosphate (BCIPP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCPP). Monitoring BCIPP levels is essential for assessing human exposure to TCPP and understanding its metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification methods. This guide details a plausible synthetic route for BCIPP-d12 and outlines the analytical methods for determining its isotopic purity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of its deuterated precursor, propylene-d6 oxide. This is followed by the reaction with phosphorus oxychloride to form a trisubstituted phosphate intermediate, which is then selectively hydrolyzed to the desired bisubstituted phosphate.
Overall Synthetic Scheme
Navigating the Acquisition and Application of a BCPP-d12 Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding BCPP and the Need for a Deuterated Standard
BCPP compounds are a class of potent and selective inhibitors of mitochondrial complex I (MC-I). Due to their therapeutic potential and role in studying mitochondrial dysfunction, there is a growing need for precise and accurate methods to quantify their presence in biological matrices.
Stable isotope-labeled internal standards, such as BCPP-d12, are the gold standard for quantitative mass spectrometry assays. The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a different mass. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and reproducible quantification.
A search of commercial chemical catalogs and suppliers did not yield a pre-synthesized BCPP-d12 analytical standard. The "BCPP" acronym most prominently refers to a series of pyridazinone derivatives developed as PET imaging agents for MC-I. The key parent compounds are detailed in the table below.
Table 1: Key BCPP Compounds
| Acronym | Full Chemical Name |
| BCPP-EF | 2-tert-butyl-4-chloro-5-{6-[2-(2-fluoroethoxy)ethoxy]pyridin-3-ylmethoxy}-2H-pyridazin-3-one |
| BCPP-BF | 2-tert-butyl-4-chloro-5-[6-(4-fluorobutoxy)pyridin-3-ylmethoxy]-2H-pyridazin-3-one |
| BCPP-EM | 2-tert-butyl-4-chloro-5-{6-[2-(2-methoxyethoxy)ethoxy]pyridin-3-ylmethoxy}-2H-pyridazin-3-one |
Procuring a BCPP-d12 Analytical Standard via Custom Synthesis
Given the absence of a commercial BCPP-d12 standard, researchers must commission its synthesis. Several companies specialize in the custom synthesis of stable isotope-labeled compounds for research and pharmaceutical applications.
Potential Custom Synthesis Suppliers:
-
ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals and offers a proven process from consultation to delivery.[1]
-
ChiroBlock: An experienced European-based outsourcing partner for chemical synthesis, with a core competency in synthesizing new, commercially unavailable reference compounds and analytical standards, including stable isotope-labeled compounds.[2]
-
MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds with various isotopes, including Deuterium (D), and ensures high purity and isotopic enrichment.[3]
-
Alfa Chemistry: Provides custom synthesis of deuterated compounds for drug discovery and development, utilizing advanced isotope labeling techniques.[4]
-
TLC Pharmaceutical Standards: Specializes in the custom synthesis of isotopically labeled active pharmaceutical ingredients (APIs) and their metabolites for bioanalytical testing and DMPK studies.[5]
-
EPP Ltd: Offers custom synthesis of analytical reference standards, including stable isotopically labeled compounds, with over 30 years of experience.[6]
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading producer of stable isotopes and stable isotope-labeled compounds, offering custom synthesis services.[7][8]
-
AccuStandard: Employs a team of PhD organic chemists to synthesize high-purity chemicals for use as reference standards, with capabilities ranging from milligram to kilogram scale.[9]
-
ARMAR Isotopes: Provides custom synthesis of isotopically labeled compounds in lab quantities.[10]
-
Revvity: Offers custom stable isotope labeling services with a range of isotopes, including deuterium.[11]
-
Silantes: Manufactures and sells stable isotope-labeled biomolecules and offers custom synthesis services.[12]
-
BOC Sciences: Delivers high-quality, customized stable isotope-labeled compounds for various research applications.[]
Workflow for Procuring a Custom-Synthesized BCPP-d12 Standard:
Caption: Workflow for obtaining a custom-synthesized BCPP-d12 analytical standard.
Information to Provide for a Custom Synthesis Request:
To ensure a successful and timely synthesis, researchers should provide the following information to the chosen supplier:
-
Compound Name: The full chemical name of the desired BCPP analog (e.g., 2-tert-butyl-4-chloro-5-{6-[2-(2-fluoroethoxy)ethoxy]pyridin-3-ylmethoxy}-2H-pyridazin-3-one).
-
Chemical Structure: A clear diagram of the chemical structure.
-
CAS Number: If available for the non-deuterated parent compound.
-
Deuteration Pattern: Specify the desired number and location of deuterium atoms (e.g., d12). If the exact positions are unknown or flexible, the supplier's chemists can often propose a suitable labeling strategy.
-
Isotopic Enrichment: The required percentage of the deuterated form (e.g., >98%).
-
Chemical Purity: The required purity of the final compound (e.g., >98% by HPLC).
-
Quantity: The amount of the standard needed (e.g., 1 mg, 5 mg).
-
Format: Whether the standard should be supplied as a neat solid or in a solution of a specific solvent and concentration.
-
Required Analytical Data: Specify the necessary documentation, which typically includes a Certificate of Analysis (CoA) with HPLC or GC-MS for purity, and Mass Spectrometry and NMR data to confirm identity and isotopic enrichment.[6]
Hypothetical Experimental Protocol: Quantification of BCPP in Plasma using LC-MS/MS
This protocol outlines a general procedure for the use of a custom-synthesized BCPP-d12 as an internal standard for the quantification of a BCPP analog in a biological matrix.
Materials:
-
BCPP Analytical Standard (non-deuterated)
-
BCPP-d12 Internal Standard (custom synthesized)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the BCPP analytical standard in a suitable solvent (e.g., DMSO or MeOH).
-
Prepare a 1 mg/mL stock solution of the BCPP-d12 internal standard in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the BCPP stock solution with the control biological matrix to prepare a series of calibration standards at concentrations spanning the expected sample range (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of a BCPP-d12 working solution (e.g., 100 ng/mL in MeOH).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% FA / 10% ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 10% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transition for the BCPP analyte.
-
Monitor the precursor-to-product ion transition for the BCPP-d12 internal standard.
-
-
Optimize collision energy and other MS parameters for both transitions.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the BCPP analyte and the BCPP-d12 internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the BCPP analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Workflow for a Typical Bioanalytical LC-MS/MS Assay:
Caption: A typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Conclusion
The procurement of a BCPP-d12 analytical standard requires a proactive approach involving custom synthesis. By carefully selecting a reputable supplier and providing detailed chemical specifications, researchers can obtain a high-quality internal standard essential for robust and reliable quantitative analysis. The methodologies outlined in this guide provide a framework for the successful acquisition and application of this critical research tool, ultimately enabling more precise and accurate investigations into the pharmacology and therapeutic potential of BCPP compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Reference Standards and Analytical Standards - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. eppltd.com [eppltd.com]
- 7. About Us â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 9. accustandard.com [accustandard.com]
- 10. armar-europa.de [armar-europa.de]
- 11. revvity.com [revvity.com]
- 12. Stable isotope labelled standards | Silantes [silantes.com]
Bis(1-chloro-2-propyl) phosphate as a metabolite of TCIPP
An In-depth Technical Guide on Bis(1-chloro-2-propyl) phosphate (BCIPP) as a Metabolite of Tris(1-chloro-2-propyl) phosphate (TCIPP)
Introduction
Tris(1-chloro-2-propyl) phosphate (TCIPP) is a high-production-volume organophosphate flame retardant (OFR) extensively used in a variety of consumer and industrial products, including polyurethane foams, textiles, and electronics.[1][2] Its widespread use and additive nature lead to its continuous release into the environment, resulting in ubiquitous human exposure through inhalation, ingestion, and dermal contact.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of TCIPP is critical for assessing human exposure and elucidating its potential toxicity.[3] Upon entering the body, TCIPP undergoes biotransformation, primarily in the liver, into several metabolites.[1][4] One of the key metabolites formed through this process is bis(1-chloro-2-propyl) phosphate (BCIPP).[5][6] This technical guide provides a comprehensive overview of BCIPP as a metabolite of TCIPP, focusing on its formation, quantitative analysis, the experimental protocols used for its identification, and its toxicological significance for researchers, scientists, and drug development professionals.
Metabolism of TCIPP and Formation of BCIPP
The biotransformation of TCIPP is a complex process involving primarily Phase I metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes.[4] These reactions modify the TCIPP molecule, leading to the formation of various metabolites, including BCIPP.
Metabolic Pathway
The formation of BCIPP from TCIPP occurs mainly through hydrolysis (or dealkylation) at the organophosphate moiety, which involves the cleavage of one of the 1-chloro-2-propyl side chains.[6] However, recent in vitro studies have revealed a more detailed pathway. TCIPP can be directly converted to several Phase I metabolites. In addition to BCIPP, these include:
-
1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP): Formed via hydroxylation of one of the propyl chains.[5][7]
-
1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3): Another hydroxylation product.[5][7]
-
Bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate (TCIPP-M2): An intermediate product formed through oxidation.[5][7]
Interestingly, this intermediate, TCIPP-M2, can be further metabolized to form both BCIPP and another metabolite, carboxyethyl bis(1-chloro-2-propyl) phosphate (TCIPP-M1).[6][7] No Phase II metabolites, such as glucuronides or sulfates, have been identified for TCIPP in these in vitro systems.[5]
Data Presentation: Quantitative Analysis of Metabolite Formation
In vitro studies using human liver fractions have provided semi-quantitative data on the formation rates of TCIPP metabolites. These studies are crucial for understanding which metabolites are most prominent and, therefore, most suitable as biomarkers of exposure.
Based on time-course experiments with human liver microsomes, BCIPHIPP is typically the major metabolite formed, showing a substantial increase in abundance over a 3-hour incubation period.[5][8] In contrast, BCIPP is often formed to a lesser extent in these assays.[5] The newly identified metabolites, TCIPP-M1 and TCIPP-M3, also show a slight increase over time but generally at lower levels than BCIPHIPP.[8] The low formation rate and low detection frequency of BCIPP in human urine samples suggest that other metabolites might serve as more sensitive biomarkers for monitoring human exposure to TCIPP.[7][9]
Table 1: Summary of In Vitro TCIPP Metabolite Formation
| Metabolite | Abbreviation | Formation Pathway | Relative Abundance (Semi-Quantitative) | Key Finding | Citation |
|---|---|---|---|---|---|
| 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate | BCIPHIPP | Hydroxylation | Major metabolite formed | Shows a substantial increase over time in HLM assays. | [5][8] |
| Bis(1-chloro-2-propyl) phosphate | BCIPP | Hydrolysis (Directly from TCIPP or via TCIPP-M2) | Low | Formed to the least extent after 3 hours in HLM. | [5] |
| Carboxyethyl bis(1-chloro-2-propyl) phosphate | TCIPP-M1 | Oxidation (via TCIPP-M2) | Low | Slight increase over time; identified for the first time in urine. | [7][8] |
| 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate | TCIPP-M3 | Hydroxylation | Low | Slight increase over time; identified for the first time in urine. | [7][8] |
| Bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate | TCIPP-M2 | Oxidation | Intermediate | A previously unreported intermediate product. |[5][7] |
Experimental Protocols
The identification and quantification of BCIPP and other TCIPP metabolites rely on sophisticated in vitro metabolism assays coupled with advanced analytical instrumentation.
Protocol 1: In Vitro Biotransformation Assay
This protocol describes the incubation of TCIPP with human liver subcellular fractions to generate metabolites.
-
Objective: To identify Phase I and Phase II metabolites of TCIPP using human liver microsomes (HLM) and human liver cytosol (HLCYT).
-
Materials:
-
TCIPP standard solution
-
Pooled human liver microsomes (HLM) and cytosol (HLCYT)
-
NADPH-regenerating system (for Phase I reactions)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ice-cold acetonitrile (for quenching the reaction)
-
-
Procedure:
-
A master mix is prepared containing the liver fraction (HLM or HLCYT) and buffer in incubation vials.
-
The mix is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the TCIPP standard solution and the appropriate cofactors (e.g., NADPH for HLM).
-
The vials are incubated at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
The reaction is terminated at each time point by adding two volumes of ice-cold acetonitrile.
-
Control incubations (without cofactors or without TCIPP) are run in parallel to account for non-enzymatic degradation.
-
Samples are vortexed and then centrifuged to precipitate proteins.
-
The resulting supernatant is collected, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in a suitable solvent (e.g., mobile phase) for analysis.[6][7]
-
Protocol 2: Metabolite Analysis by LC-QTOF-MS
This protocol outlines the analytical method for separating, detecting, and identifying the generated metabolites.
-
Objective: To analyze the reconstituted samples for TCIPP metabolites using Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[10]
-
QTOF mass spectrometer.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with a buffer (e.g., ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which decreases over the run time to elute compounds of increasing hydrophobicity.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for BCIPP detection.[6]
-
Data Acquisition: Full-scan data is acquired over a specific m/z range to screen for potential metabolites. Product ion scans (MS/MS) are performed for structural confirmation.
-
Metabolite Identification: BCIPP is identified by its accurate mass and retention time. For example, the protonated molecule [M+H]⁺ of BCIPP appears at m/z 251.0006.[6] Its identity is confirmed by comparing its fragmentation pattern with that of a reference standard or with literature data.[6]
-
Toxicological Significance and Biomarkering
TCIPP and its metabolites are associated with a range of adverse health effects, including oxidative stress, endocrine disruption, neurotoxicity, and genotoxicity.[3][11] While the toxicity of the parent compound TCIPP has been studied, less is known about the specific effects of its metabolites.
BCIPP itself is considered a substance of interest for its potential to alter energy metabolism by influencing steroid hormone levels, such as cortisol and cortisone.[12] Furthermore, epidemiological studies have linked elevated urinary BCIPP levels with pulmonary dysfunction, suggesting it may play a role in respiratory toxicity.[13] Specifically, an increase in BCIPP was correlated with significant reductions in forced expiratory volume (FEV1) and forced vital capacity (FVC).[13] One proposed mechanism for this effect is the activation of the IL-6/JAK/STAT signaling pathway, which can lead to airway remodeling.[13]
Due to its presence in urine following exposure, BCIPP is an established biomarker for monitoring human exposure to TCIPP.[6] However, studies have shown that BCIPP often has a low detection frequency in the general population compared to metabolites of other OFRs.[7][9] This has prompted researchers to investigate other TCIPP metabolites, such as TCIPP-M1 and TCIPP-M3, which have been identified for the first time in human urine and could serve as more sensitive and reliable biomarkers in future exposure assessments.[7]
Conclusion
Bis(1-chloro-2-propyl) phosphate (BCIPP) is a confirmed, albeit relatively minor, metabolite of the widely used flame retardant TCIPP, formed through hepatic Phase I metabolism. Its identification and quantification are achieved through sophisticated in vitro assays and high-resolution mass spectrometry. While BCIPP serves as a biomarker for TCIPP exposure, its low detection frequency presents challenges. Toxicological data suggests a potential link between BCIPP and adverse effects on the endocrine and respiratory systems. The recent discovery of novel TCIPP metabolites like TCIPP-M1 and TCIPP-M3 opens new avenues for more accurate human biomonitoring and a more complete risk assessment of TCIPP exposure. Further research is essential to fully elucidate the toxicological profiles of BCIPP and other TCIPP metabolites and to validate the utility of new biomarkers in large-scale population studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 6. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from paired mothers and toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chlorinated Organophosphate Flame Retardants Impair the Lung Function via the IL-6/JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Data for Bis(1-chloro-2-propyl) phosphate-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for Bis(1-chloro-2-propyl) phosphate-d12 (BCIPP-d12). Due to the limited specific toxicological data for the deuterated form, this guide leverages data from its non-deuterated analogue, Bis(1-chloro-2-propyl) phosphate (BCIPP), and its parent compound, Tris(1-chloro-2-propyl) phosphate (TCPP), to provide a thorough assessment. This approach is standard in the risk evaluation of isotopically labeled compounds.
Section 1: Chemical Identity and Physical Properties
This compound is the deuterated form of BCIPP, a known metabolite of the organophosphate flame retardant TCPP.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BCIPP-d12 |
| Molecular Formula | C₆HD₁₂Cl₂O₄P |
| Molecular Weight | 263.12 g/mol |
Section 2: Health and Safety Data
The following health and safety information is derived from the Safety Data Sheet (SDS) for a solution of this compound in acetonitrile. It is important to note that the hazards presented are influenced by the solvent.
GHS Classification:
-
Flammable liquids: Category 2
-
Acute toxicity (oral): Category 4
-
Acute toxicity (dermal): Category 4
-
Acute toxicity (inhalation): Category 4
-
Serious eye damage/eye irritation: Category 2
GHS Label Elements:
-
Pictograms:
-
Flame
-
Exclamation mark
-
Health hazard
-
-
Signal Word: Danger
-
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Section 3: Quantitative Toxicological Data (from non-deuterated analogues)
The following tables summarize the key toxicological data for the parent compound, Tris(1-chloro-2-propyl) phosphate (TCPP). This data provides a strong basis for assessing the potential toxicity of BCIPP-d12.
Table 3.1: Acute Toxicity of Tris(1-chloro-2-propyl) phosphate (TCPP)
| Route of Exposure | Species | Test Guideline | Results |
| Oral | Rat | OECD 420 | LD50 = 2000 mg/kg bw |
| Dermal | Rabbit | OECD 402 | LD50 > 5000 mg/kg bw |
| Inhalation | Rat | OECD 403 | LC50 > 5 mg/L (4h, aerosol) |
Table 3.2: Irritation and Sensitization of Tris(1-chloro-2-propyl) phosphate (TCPP)
| Test | Species | Test Guideline | Result |
| Skin Irritation | Rabbit | OECD 404 | Not irritating |
| Eye Irritation | Rabbit | OECD 405 | Not irritating |
| Skin Sensitization | Guinea Pig | OECD 406 | Not a sensitizer |
Table 3.3: Repeated Dose Toxicity of Tris(1-chloro-2-propyl) phosphate (TCPP)
| Study Duration | Species | Route | NOAEL | LOAEL | Target Organs |
| 90-day | Rat | Oral (diet) | 35 mg/kg bw/day | 118 mg/kg bw/day | Liver, Kidney |
Table 3.4: Genetic Toxicology of Tris(1-chloro-2-propyl) phosphate (TCPP)
| Test Type | Test System | Metabolic Activation | Test Guideline | Result |
| Ames Test | S. typhimurium | With and without | OECD 471 | Negative |
| In vitro Gene Mutation | Mouse Lymphoma Cells | With and without | OECD 476 | Negative |
| In vivo Micronucleus | Mouse | N/A | OECD 474 | Negative |
Table 3.5: Reproductive and Developmental Toxicity of Tris(1-chloro-2-propyl) phosphate (TCPP)
| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) |
| Two-generation | Rat | Oral (diet) | 1000 ppm | 1000 ppm |
| Prenatal Developmental | Rat | Oral (gavage) | 100 mg/kg bw/day | 300 mg/kg bw/day |
Section 4: Experimental Protocols
The following are detailed methodologies for the key toxicological experiments cited in this guide, based on the referenced OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute toxic effects of a substance when administered orally.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant by adjusting the concentration of the dosing solution.
-
Dose Levels: A stepwise procedure is used with a set of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on a preliminary sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the observation period.
-
Endpoint: The test allows for the determination of the dose at which evident toxicity or mortality is observed, leading to a classification of the substance according to its acute oral toxicity.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause irritation or corrosion to the skin.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Preparation of the Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application of the Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the clipped skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observations: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.
-
Endpoint: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.
In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)
This in vitro test is used to detect gene mutations induced by chemical substances in mammalian cells.
-
Cell Cultures: Established mammalian cell lines, such as mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells, are used.
-
Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to account for metabolites that may be mutagenic.
-
Exposure: Cell cultures are exposed to the test substance at various concentrations for a defined period (typically 3-4 hours). Positive and negative (solvent) controls are run concurrently.
-
Mutation Selection: After the exposure and a period for phenotypic expression, the cells are cultured in a selective medium that allows only the mutant cells to grow. For example, in the mouse lymphoma assay, trifluorothymidine (TFT) is used to select for mutations at the thymidine kinase (TK) locus.
-
Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. The results are compared to the negative control to determine if the test substance induced a statistically significant increase in mutations.
-
Endpoint: A substance is considered mutagenic if it produces a concentration-related increase in the number of mutant colonies.
Section 5: Metabolic Pathway
Bis(1-chloro-2-propyl) phosphate (BCIPP) is a primary metabolite of the flame retardant Tris(1-chloro-2-propyl) phosphate (TCPP). The metabolic pathway involves the dealkylation of one of the chloro-propyl groups from TCPP. Further metabolism of BCIPP can occur, leading to the formation of other metabolites.
Navigating the Analytical Landscape: A Technical Guide to the Solubility of BCPP-d12 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bis(1-chloro-2-propyl) phosphate-d12 (BCPP-d12), a deuterated internal standard crucial for the accurate quantification of the flame retardant BCPP. Due to its role as an analytical standard, comprehensive public data on its solubility in a wide range of organic solvents is limited. However, based on the general properties of organophosphate esters and available information, this guide offers a qualitative assessment of its expected solubility, a detailed experimental protocol for precise solubility determination, and an illustrative analytical workflow where BCPP-d12 is employed.
Expected Solubility of BCPP-d12
Quantitative solubility data for BCPP-d12 in various organic solvents is not extensively published. However, organophosphate esters as a class are generally soluble in organic solvents.[1][2] The table below provides a qualitative summary of the expected solubility of BCPP-d12 in common organic solvents, which should be confirmed experimentally for specific applications.
| Organic Solvent | Expected Solubility | Rationale |
| Acetonitrile | Soluble | BCPP is commercially available in acetonitrile solutions, indicating good solubility. |
| Methanol | Soluble | Polar protic solvent, generally effective for dissolving polar organic compounds.[3] |
| Ethanol | Soluble | Similar to methanol, expected to be a good solvent.[3] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |
| Dichloromethane | Soluble | A common solvent for a broad range of organic compounds. |
| Toluene | Likely Soluble | A non-polar aromatic solvent; solubility may be lower than in polar solvents. |
| Hexane | Sparingly Soluble | As a non-polar aliphatic solvent, it is less likely to be an effective solvent for the relatively polar BCPP-d12. |
| Water | Insoluble | Organophosphate esters generally exhibit low water solubility.[1][2] |
Experimental Protocol: Gravimetric Determination of Solubility
For precise quantitative analysis, the gravimetric method is a reliable technique to determine the solubility of a compound in a specific solvent.[4][5][6]
Objective: To determine the solubility of BCPP-d12 in a given organic solvent at a specific temperature.
Materials:
-
BCPP-d12
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of BCPP-d12 to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a chemically compatible filter to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact mass of the dish with the solution.
-
Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent is evaporated, place the dish in a drying oven at a temperature below the compound's melting or decomposition point, or in a vacuum desiccator, until a constant weight is achieved.
-
Record the final mass of the dish with the dried BCPP-d12 residue.
-
-
Calculation:
-
Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dried residue)
-
Mass of dissolved BCPP-d12 = (Mass of dish + dried residue) - (Mass of empty dish)
-
Solubility ( g/100 g solvent) = (Mass of dissolved BCPP-d12 / Mass of the solvent) x 100
-
Analytical Workflow: Quantification of BCPP using BCPP-d12 Internal Standard
BCPP-d12 is primarily used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of BCPP in various matrices.[7][8][9][10][11] A deuterated internal standard is chemically almost identical to the analyte of interest but has a different mass, allowing for its distinction by the mass spectrometer.[7] Its use helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.[8]
The following diagram illustrates a typical workflow for the analysis of an environmental sample for BCPP.
References
- 1. mdpi.com [mdpi.com]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
An In-Depth Technical Guide to the Storage and Stability of BCPP-d12 Standard
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is based on available data for the non-deuterated analogue, BCPP (m-Bromopropiophenone), and general principles of analytical standard stability. It is crucial to consult the specific certificate of analysis and technical data sheet provided by the manufacturer for the most accurate and up-to-date information regarding your BCPP-d12 standard. The stability of a deuterated standard is generally expected to be very similar to its non-deuterated counterpart.
Introduction
BCPP-d12 is the deuterated form of 3'-Bromo-2-chloro-propiophenone (BCPP), a known impurity and intermediate in the synthesis of Bupropion. As an analytical standard, the integrity and purity of BCPP-d12 are paramount for accurate quantification and qualification in analytical methods. This guide provides a comprehensive overview of the recommended storage and stability conditions for BCPP-d12, based on data from its non-deuterated form and established best practices for pharmaceutical reference standards.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of the BCPP-d12 standard. The following table summarizes the recommended storage conditions based on available data for similar compounds and general laboratory guidelines.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2-8 °C[1] | Refrigerated storage is recommended to minimize degradation. For long-term storage, consult the manufacturer's documentation; temperatures of -20 °C or -80 °C may be advisable. |
| Light | Store in the dark/Protect from light | Protection from light is crucial to prevent photolytic degradation. Use of amber vials or storage in a light-proof container is recommended. This is a standard practice for bupropion and its related compounds.[2] |
| Container | Well-closed, inert material | The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Glass vials with PTFE-lined caps are generally suitable. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For highly sensitive materials or long-term storage, displacement of air with an inert gas can prevent oxidative degradation. |
Stability Profile
The stability of an analytical standard is its ability to remain within established specifications when stored under defined conditions. Stability studies are essential to determine the shelf-life and appropriate handling of the standard. While specific stability data for BCPP-d12 is not publicly available, a typical stability testing program would evaluate the following aspects.
Long-Term Stability
Long-term stability studies assess the degradation of the standard under recommended storage conditions over an extended period.
| Condition | Duration | Acceptance Criteria |
| 2-8 °C | 12-24 months | Purity remains within ± 2% of the initial value |
Short-Term (Bench-Top) Stability
This evaluates the stability of the standard under typical laboratory conditions, simulating the sample preparation process.
| Condition | Duration | Acceptance Criteria |
| Room Temperature (e.g., 25°C) | 24-48 hours | Purity remains within ± 2% of the initial value |
Freeze-Thaw Stability
For standards that may be stored frozen and thawed for use, this study assesses the impact of repeated freeze-thaw cycles.
| Cycles | Temperature Range | Acceptance Criteria |
| 3-5 cycles | -20 °C to Room Temperature | Purity remains within ± 2% of the initial value |
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours |
| Photostability | ICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |
Experimental Protocols
The following are generalized protocols for stability testing. The specific parameters should be adapted based on the nature of the BCPP-d12 standard and the analytical method used.
Preparation of Standard Solutions
-
Accurately weigh a suitable amount of the BCPP-d12 standard.
-
Dissolve the standard in a pre-determined, appropriate solvent (e.g., Methanol, Acetonitrile) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution.
-
Prepare working solutions at different concentration levels (e.g., low, medium, high) by diluting the stock solution.
Analytical Method
A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. The method must be able to separate the intact BCPP-d12 from any potential degradants.
Stability Study Execution
-
Time Zero (T₀) Analysis: Analyze the freshly prepared working solutions to establish the initial purity and concentration.
-
Storage: Store aliquots of the working solutions and solid standard under the various conditions outlined in Section 3.
-
Time Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 months for long-term; 4, 8, 24 hours for short-term), retrieve the samples and analyze them using the stability-indicating method.
-
Data Evaluation: Compare the results from each time point to the T₀ results. Calculate the percentage of degradation and identify any new impurity peaks.
Visualizations
The following diagrams illustrate the logical workflow for assessing the stability of the BCPP-d12 standard.
Caption: General workflow for BCPP-d12 stability testing.
Caption: Workflow for forced degradation studies of BCPP-d12.
References
The Role of Bis(1-chloro-2-propyl) phosphate-d12 in Modern Analytical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bis(1-chloro-2-propyl) phosphate-d12 (BCIPP-d12) serves a critical function in the precise quantification of its non-labeled counterpart, Bis(1-chloro-2-propyl) phosphate (BCIPP). As a deuterated internal standard, BCIPP-d12 is an indispensable tool in analytical chemistry, particularly for studies monitoring human exposure to organophosphate flame retardants (OPFRs) and in the development of methodologies for environmental analysis. This guide provides a comprehensive overview of the application of BCIPP-d12 in research, with a focus on its use in conjunction with mass spectrometry-based techniques.
Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry
BCIPP is a metabolite of the widely used organophosphate flame retardant, tris(1-chloro-2-propyl) phosphate (TCPP).[1] The detection and quantification of BCIPP in biological matrices such as urine are paramount for assessing human exposure to TCPP and for studying its potential metabolic and endocrine-disrupting effects.[2][3]
Due to the complexity of biological and environmental samples, accurate quantification of analytes like BCIPP can be challenging due to matrix effects and variations in sample preparation and instrument response. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in such complex samples. In this technique, a known quantity of an isotopically labeled version of the analyte of interest, in this case, BCIPP-d12, is added to the sample at the beginning of the analytical workflow.
BCIPP-d12 is chemically identical to the native BCIPP, and therefore, it behaves identically during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass from the incorporated deuterium atoms, it can be distinguished from the native BCIPP by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, any loss of analyte during sample processing can be accounted for, leading to highly accurate and precise quantification.
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of both the analyte and its deuterated standard is essential for method development. The table below summarizes key properties for both BCIPP and its d12 isotopologue.
| Property | Bis(1-chloro-2-propyl) phosphate (BCIPP) | This compound (BCIPP-d12) |
| Molecular Formula | C6H13Cl2O4P | C6HD12Cl2O4P |
| Molecular Weight | 251.04 g/mol [4] | 263.12 g/mol [5] |
| Unlabeled CAS Number | 789440-10-4[4] | N/A |
| Labeled CAS Number | N/A | 1870073-89-4[5] |
| Typical Purity | >93%[4] | Isotopic Purity: >97% |
| Common Form | Solution in acetonitrile[4] | Solution in acetonitrile |
Experimental Protocols: Quantification of BCIPP in Urine
The quantification of BCIPP in urine is a common application of BCIPP-d12. The following protocol is a synthesized example based on methodologies described in the scientific literature.[3][6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to isolate and concentrate analytes from complex matrices like urine.[5][8][9]
Materials:
-
Urine sample
-
BCIPP-d12 internal standard solution
-
β-glucuronidase (for deconjugation of metabolites)[6]
-
Phosphate buffer
-
Methanol (conditioning and elution solvent)
-
Dichloromethane (elution solvent)
-
Purified water
-
Nitrogen evaporator
Procedure:
-
Spiking: To a 1 mL urine sample, add a known amount (e.g., 50 µL) of the BCIPP-d12 internal standard solution.
-
Deconjugation: Add 200 µL of β-glucuronidase and incubate the sample (e.g., overnight at 37°C) to hydrolyze any conjugated BCIPP metabolites.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of purified water.[6]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with purified water to remove interfering hydrophilic compounds.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent mixture, such as methanol and dichloromethane.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of BCIPP.[2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A reversed-phase C18 or a mixed-mode analytical column is often used.[11]
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.7 µm)[7] |
| Mobile Phase | A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or ammonium hydroxide. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) is common for phosphate-containing compounds. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for BCIPP and BCIPP-d12:
The selection of appropriate precursor and product ions is crucial for the specificity of the MRM analysis. While specific transitions can vary slightly based on the instrument and source conditions, the following are representative examples.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| BCIPP | 249.0 | 158.9 | 97.0 |
| BCIPP-d12 | 261.0 | 164.9 | 97.0 |
Note: The exact m/z values may need to be optimized for the specific instrument being used. The qualifier ion is used for confirmation of the analyte's identity.
Data Presentation and Method Performance
The use of BCIPP-d12 as an internal standard significantly improves the quality of quantitative data. The table below summarizes typical performance metrics for analytical methods quantifying BCIPP in urine.
| Performance Metric | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.08 - 0.25 ng/mL | [3] |
| Method Limit of Quantification (mLOQ) | ~3.7 ng/mL (by LC-MS/MS) | [2] |
| Recovery | 85% - 110% | [6] |
| Linearity (r²) | >0.99 | [6] |
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the analytical process where this compound is utilized.
Caption: Experimental workflow for BCIPP quantification.
Caption: Logical relationship of compounds in exposure analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(1-chloro-2-propyl)phosphate (mix Of isomers) (unlabeled) CP 93% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11371-1.2 [isotope.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Simultaneous determination of 14 urinary biomarkers of exposure to organophosphate flame retardants and plasticizers by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Differences Between BCPP and BCPP-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical distinctions between bis(1-chloro-2-propyl) phosphate (BCPP) and its deuterated analog, BCPP-d12. This document is intended to serve as a critical resource for researchers engaged in analytical method development, pharmacokinetic studies, and toxicological assessments involving this significant metabolite of the organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP).
Introduction
Bis(1-chloro-2-propyl) phosphate (BCPP) is a primary metabolite of Tris(1-chloro-2-propyl) phosphate (TCIPP), a widely utilized flame retardant in polyurethane foams, plastics, and textiles. Due to its prevalence in consumer products, human exposure to TCIPP and subsequent metabolism to BCPP is a significant area of research in environmental health and toxicology. Accurate quantification of BCPP in biological matrices is crucial for assessing human exposure and understanding its potential health effects.
BCPP-d12, a deuterated isotopologue of BCPP, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. The substitution of twelve hydrogen atoms with deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations in instrument response. This guide will delve into the nuanced physical and chemical differences between these two compounds, providing essential data and methodologies for their effective use in a research setting.
Physical and Chemical Properties
The fundamental difference between BCPP and BCPP-d12 lies in the isotopic substitution of deuterium for protium (¹H). This substitution results in a significant increase in molecular weight for BCPP-d12. While this mass difference is the cornerstone of its utility as an internal standard, it has minimal impact on the macroscopic physical and chemical properties of the molecule. Properties such as boiling point, melting point, and solubility are not expected to differ significantly between the two compounds under typical laboratory conditions.
Table 1: Comparison of Physical and Chemical Properties of BCPP and BCPP-d12
| Property | BCPP (Unlabeled) | BCPP-d12 (Deuterated) | Key Differences and Implications |
| Chemical Formula | C₆H₁₃Cl₂O₄P | C₆HD₁₂Cl₂O₄P | The presence of 12 deuterium atoms in BCPP-d12 is the defining structural difference. |
| Molecular Weight | 251.04 g/mol [1][2] | Approx. 263.12 g/mol | The increased molecular weight of BCPP-d12 is the basis for its use as an internal standard in mass spectrometry, allowing for mass-based differentiation from the analyte. |
| Boiling Point | Not readily available; expected to be high | Not readily available; expected to be very similar to BCPP | Isotopic substitution has a negligible effect on boiling point.[3][4][5] |
| Melting Point | Not readily available | Not readily available; expected to be very similar to BCPP | Isotopic substitution has a negligible effect on melting point.[3][4][5] |
| Solubility | Soluble in organic solvents like acetonitrile | Soluble in organic solvents like acetonitrile | "Like dissolves like" principle applies; deuteration does not significantly alter polarity or solubility characteristics.[6] |
| Appearance | Typically a colorless or pale yellow liquid | Typically a colorless or pale yellow liquid | No expected difference in physical appearance. |
| CAS Number | 789440-10-4[1] | Not consistently available | A specific CAS number for the deuterated standard may be provided by the supplier. |
Synthesis and Isotopic Labeling
The synthesis of BCPP typically arises from the metabolism of its parent compound, TCIPP. Industrially, TCIPP is synthesized from the reaction of phosphoryl chloride with propylene oxide.
While specific, publicly available protocols for the synthesis of BCPP-d12 are scarce due to their often proprietary nature, the general approach involves using deuterated starting materials in a similar synthetic route to TCIPP, which is then metabolized or chemically degraded to BCPP-d12. The key is the introduction of deuterium atoms at stable positions within the molecule that will not undergo exchange during sample preparation or analysis.
Analytical Methodologies
The quantification of BCPP in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like BCPP-d12 is crucial for achieving the high accuracy and precision required for bioanalytical studies.
Experimental Protocol: Quantitative Analysis of BCPP in Human Urine using LC-MS/MS with BCPP-d12 Internal Standard
This protocol provides a general framework for the analysis of BCPP in urine. Method optimization and validation are essential for each specific application.
4.1.1. Materials and Reagents
-
BCPP certified reference standard
-
BCPP-d12 certified internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine samples
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
4.1.2. Sample Preparation
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of urine, add 20 µL of BCPP-d12 internal standard solution (concentration to be optimized, e.g., 50 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave any conjugated BCPP metabolites. Incubate at 37°C for a specified time (e.g., 2-4 hours).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering salts and polar impurities.
-
Elute the BCPP and BCPP-d12 with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient profile needs to be optimized.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both BCPP and BCPP-d12. The exact m/z values will depend on the specific adducts formed and should be determined by direct infusion of the standards.
-
Collision Energy and other MS parameters should be optimized for maximum signal intensity for each transition.
-
4.1.4. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (BCPP) to the internal standard (BCPP-d12) and comparing this ratio to a calibration curve prepared in a matrix-matched standard.
Mass Spectrometry and NMR Spectroscopy
4.2.1. Mass Spectrometry Fragmentation
In mass spectrometry, BCPP and BCPP-d12 will exhibit similar fragmentation patterns. The key difference will be the mass-to-charge ratio (m/z) of the precursor and product ions, reflecting the 12 Da mass difference. Common fragmentation pathways for organophosphates include the loss of the chloro-propyl side chains. The specific fragmentation pattern should be determined empirically for the instrument being used.
4.2.2. NMR Spectroscopy
In ¹H NMR spectroscopy, the spectrum of BCPP will show characteristic signals for the protons on the chloro-propyl groups. In contrast, the ¹H NMR spectrum of BCPP-d12 will show a significant reduction or absence of these signals due to the replacement of protons with deuterium. The ¹³C NMR spectra of both compounds will be very similar, with only minor isotopic shifts in the signals of carbons bonded to deuterium.
Metabolic Pathways
BCPP is a primary metabolite of TCIPP, formed through Phase I metabolic reactions. The biotransformation of TCIPP is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
TCIPP Metabolism to BCPP
The metabolic pathway involves the oxidative dealkylation of one of the chloro-propyl ester groups of TCIPP. This process is catalyzed by various CYP isoforms, with CYP2B6 and CYP3A4 being significant contributors. The reaction proceeds through an unstable hemiacetal intermediate which then breaks down to yield BCPP and 1-chloro-2-propanone.
Further Metabolism of BCPP
BCPP itself can undergo further Phase II metabolism, primarily through glucuronidation, to form a more water-soluble conjugate that can be more readily excreted from the body.
References
- 1. Bis(1-chloro-2-propyl)phosphate (mix Of isomers) (unlabeled) CP 93% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11371-1.2 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physical Properties [breakingatom.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Quantitative Analysis of BCPP in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(1-(4-bromophenyl)cyclohexyl)piperidine (BCPP) in biological matrices such as plasma and urine. The method employs a stable isotope-labeled internal standard, BCPP-d12, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis. The protocol outlines a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended to be a robust and reliable tool for pharmacokinetic studies, toxicological screening, and other research applications requiring precise measurement of BCPP.
Introduction
BCPP is a psychoactive arylcyclohexylamine and an analog of phencyclidine (PCP) that has emerged as a research chemical. Accurate quantification of BCPP in biological fluids is crucial for understanding its pharmacokinetics, metabolism, and potential for abuse. LC-MS/MS offers superior sensitivity and selectivity for bioanalytical applications compared to other analytical techniques. The use of a stable isotope-labeled internal standard, such as BCPP-d12, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during extraction, chromatography, and ionization, thereby compensating for potential variations and ensuring reliable results.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological sample (plasma or urine), add 25 µL of the BCPP-d12 internal standard working solution (100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is suitable for this separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
Start at 20% B
-
Linear gradient to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to 20% B over 0.5 minutes
-
Hold at 20% B for 2.5 minutes for column re-equilibration
-
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| BCPP (Quantifier) | 324.1 | 157.1 | 100 | 30 | 25 |
| BCPP (Qualifier) | 324.1 | 91.1 | 100 | 30 | 35 |
| BCPP-d12 (IS) | 336.2 | 169.1 | 100 | 30 | 25 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 0.1 | 5,234 | 1,012,345 | 0.0052 |
| 0.5 | 26,170 | 1,005,678 | 0.0260 |
| 1.0 | 51,890 | 998,765 | 0.0519 |
| 5.0 | 258,990 | 1,021,098 | 0.2536 |
| 10.0 | 521,450 | 1,009,876 | 0.5164 |
| 50.0 | 2,605,340 | 1,015,432 | 2.5657 |
| 100.0 | 5,198,760 | 1,008,987 | 5.1524 |
| Linearity (r²) | - | - | 0.9992 |
| LLOQ | - | - | 0.1 ng/mL |
Table 3: Hypothetical Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low QC | 0.3 | 4.5 | 102.3 | 5.8 | 101.7 |
| Mid QC | 7.5 | 3.1 | 98.9 | 4.2 | 99.5 |
| High QC | 75.0 | 2.8 | 101.1 | 3.9 | 100.8 |
Visualizations
Caption: Experimental workflow for BCPP analysis.
Application Notes and Protocols for Organophosphate Flame Retardant Analysis in Water
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the sample preparation of various water matrices for the analysis of organophosphate flame retardants (OFRs). The following sections detail established extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), ensuring reliable and reproducible results for subsequent instrumental analysis.
Introduction to OFR Analysis in Water
Organophosphate flame retardants (OFRs) are a class of chemicals widely used in a variety of consumer and industrial products to reduce flammability.[1][2] Due to their additive nature, they can leach into the environment, leading to the contamination of water sources.[1][2] Monitoring OFR levels in water is crucial for assessing environmental exposure and potential risks to human health. Accurate quantification of these compounds requires robust sample preparation methods to isolate and concentrate them from complex aqueous matrices prior to instrumental analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Experimental Workflow Overview
The general workflow for the analysis of OFRs in water samples involves sample collection, extraction, cleanup, concentration, and instrumental analysis. The choice of extraction method depends on factors such as the specific OFRs of interest, the water matrix, and the desired sensitivity.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction of OFRs from water samples, offering high recovery rates and good reproducibility.[1] It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent.
Protocol: SPE for OFR Analysis in Water
This protocol is a general guideline and may require optimization based on the specific water matrix and target OFRs.
Materials:
-
SPE cartridges (e.g., Oasis HLB, C18)
-
Methanol (CH₃OH), HPLC grade
-
Ethyl acetate (C₄H₈O₂), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Ultrapure water
-
Glass fiber filters (0.45 µm)
-
SPE manifold
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Sample Pretreatment: Filter the water sample (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.[4]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.[5] Ensure the sorbent bed does not go dry during this step.
-
Sample Loading: Load the pre-filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any remaining interfering substances. Dry the cartridge under vacuum for 10-20 minutes.
-
Elution: Elute the retained OFRs from the cartridge with a suitable organic solvent. A common choice is 5-10 mL of ethyl acetate or a mixture of dichloromethane and acetone.[6] Collect the eluate in a clean collection vial.
-
Concentration: Concentrate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a traditional method for isolating organic compounds from aqueous samples based on their differential solubility in two immiscible liquids.[7][8]
Protocol: LLE for OFR Analysis in Water
Materials:
-
Separatory funnel (1 L)
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
n-Hexane (C₆H₁₄), HPLC grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Collection flask
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Place 500 mL of the water sample into a 1 L separatory funnel.
-
Extraction: Add 50 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.[9]
-
Phase Separation: Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.[9]
-
Collection: Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts in the same collection flask.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.[9]
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample.[10][11] It is a simple, rapid, and sensitive method for the analysis of volatile and semi-volatile OFRs.
Protocol: SPME for OFR Analysis in Water
This protocol describes direct immersion SPME (DI-SPME). Headspace SPME (HS-SPME) can also be used, particularly for more volatile OFRs.[12]
Materials:
-
SPME fiber assembly with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB)
-
SPME autosampler vials with septa
-
Stir bar
-
Heater/stirrer
-
GC-MS system with an SPME injection port
Procedure:
-
Sample Preparation: Place 10-20 mL of the water sample into an SPME vial. Add a small stir bar. For some applications, adding NaCl (e.g., 300 mg/mL) can improve extraction efficiency.[10][11]
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.
-
Extraction: Place the vial in a heater/stirrer. Insert the SPME fiber through the septum and immerse the coated tip directly into the water sample (DI-SPME).[10][11] Extract for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 60°C) with constant stirring.[13]
-
Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot injection port of the GC-MS. The heat of the injection port will desorb the analytes from the fiber onto the GC column for analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the different sample preparation methods.
Table 1: Recovery of Common OFRs using Different Extraction Methods
| Organophosphate Flame Retardant (OFR) | SPE (%)[1] | LLE (%)[11] | SPME (%) |
| Tris(2-chloroethyl) phosphate (TCEP) | 67-105 | 31-67 | 85-115 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 70-110 | 60-95 | 90-110 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 80-115 | 75-105 | 95-112 |
| Triphenyl phosphate (TPhP) | 85-120 | 80-110 | 92-108 |
| Tributyl phosphate (TBP) | 75-110 | 70-100 | 88-105 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for OFR Analysis in Water
| Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Reference |
| SPE-GC-MS | 0.006–0.850 | 0.015–2.000 | [6] |
| SPE-LC-MS/MS | 0.3-24 | 3-80 | [3][4] |
| SPME-GC-NPD | - | 10-25 | [10][11] |
| MAE-SPME-GC-ICPMS | 29-50 | - | [13] |
Note: The recovery, LOD, and LOQ values can vary significantly depending on the specific OFR, water matrix, and analytical instrumentation used. The values presented here are for general guidance.
Conclusion
The choice of sample preparation method is a critical step in the accurate analysis of OFRs in water. Solid-Phase Extraction is a robust and widely applicable technique that generally provides high recoveries for a broad range of OFRs. Liquid-Liquid Extraction remains a viable, albeit more solvent-intensive, alternative. Solid-Phase Microextraction offers a fast, sensitive, and solvent-free option, particularly for volatile and semi-volatile compounds. The protocols and data provided in these application notes serve as a valuable resource for researchers and scientists in developing and validating their analytical methods for monitoring OFRs in aqueous environments.
References
- 1. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. elgalabwater.com [elgalabwater.com]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. syrris.com [syrris.com]
- 9. youtube.com [youtube.com]
- 10. Suitability of solid-phase microextraction for the determination of organophosphate flame retardants and plasticizers in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Benzoylecgonine in Human Urine using a Deuterated Internal Standard
Introduction
This document provides a detailed protocol for the quantification of Benzoylecgonine (BZE), the primary metabolite of cocaine, in human urine samples. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard (IS) for accurate and precise quantification. While the query specified "BCPP-d12," this appears to be a non-standard nomenclature. Based on common practice in forensic toxicology for the analysis of cocaine metabolites, this protocol will refer to the widely used deuterated internal standard, Benzoylecgonine-d3 . The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby correcting for variations during sample preparation and analysis[1][2].
This method is intended for researchers, scientists, and drug development professionals involved in clinical and forensic toxicology, human biomonitoring, and pharmacokinetic studies.
Principle of the Method
The quantitative analysis of Benzoylecgonine in urine is achieved by comparing the response of the target analyte to a known concentration of a deuterated internal standard (Benzoylecgonine-d3). Urine samples are first subjected to an enzymatic hydrolysis step to cleave any conjugated metabolites, followed by a Solid Phase Extraction (SPE) cleanup to remove interfering matrix components[3]. The purified extract is then analyzed by LC-MS/MS. The compounds are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode[3][4]. Quantification is performed by generating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Experimental Protocols
Reagents and Materials
-
Standards: Benzoylecgonine and Benzoylecgonine-d3 certified reference materials (CRM).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium hydroxide, phosphate buffer, β-glucuronidase enzyme.
-
SPE Cartridges: Mixed-mode or reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa PCX or equivalent)[5].
-
Labware: Glass tubes (12 x 75 mm), volumetric flasks, pipettes, autosampler vials.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is adapted from established methods for Benzoylecgonine extraction from urine[3][5].
-
Sample Pre-treatment:
-
Pipette 1 mL of human urine into a glass tube.
-
Add the internal standard (Benzoylecgonine-d3) to each sample, calibrator, and quality control to achieve a final concentration of 150-200 ng/mL[4][5].
-
Add 1 mL of 2% formic acid or a suitable buffer to acidify the sample[5].
-
Vortex the mixture. If the sample is cloudy, centrifuge to pellet precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 0.5 - 1 mL of methanol, followed by 1 mL of 2% formic acid or water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analytes with 1 mL of a freshly prepared solution of methanol:ammonium hydroxide (100:20 v/v) into a clean collection tube[5].
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile)[3].
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used[3][5].
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column such as a Poroshell 120 EC-C18 (e.g., 3.0 x 50 mm, 2.7 µm) provides good peak shape and rapid separation[5].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with low organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode[3].
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters such as capillary voltage, nebulizer pressure, drying gas flow, and temperature for the specific instrument[3]. The fragmentor or cone voltage should also be optimized to maximize the signal of the precursor ion[6].
-
Data Presentation
Quantitative data should be clearly structured for easy interpretation and comparison.
Table 1: Example LC-MS/MS Parameters for Benzoylecgonine (BZE) and Internal Standard (IS)
| Parameter | Benzoylecgonine (Analyte) | Benzoylecgonine-d3 (IS) | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 290.1 / 290.3 | 293.1 | [3][4] |
| Product Ion 1 (m/z) | 168.1 | 171.1 | [7] |
| Product Ion 2 (m/z) | 105.1 | 105.1 | - |
| Retention Time (min) | ~4.01 | ~4.01 | [7] |
| Fragmentor/Cone Voltage (V) | 70 | 70 | [3] |
| Collision Energy (eV) | Optimized empirically | Optimized empirically |[6] |
Table 2: Method Performance and Validation Data
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10 - 2500 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | ~10 ng/mL in urine | [4] |
| Limit of Quantification (LOQ) | 25 ng/mL | [3] |
| Recovery | Linear over the tested range | [4] |
| SAMHSA Cutoff | 100 ng/mL (Confirmation) |[5] |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) illustrate key processes and principles.
Caption: Experimental workflow for Benzoylecgonine quantification in urine.
Caption: Principle of stable isotope dilution for LC-MS/MS quantification.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 3. lcms.cz [lcms.cz]
- 4. itspsolutions.com [itspsolutions.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY02006B [pubs.rsc.org]
Application Note and Protocol: Solid-Phase Extraction of BCPP from Soil Samples
Introduction
BCPP (2-bromo-4'-(cyclopropylcarbonyl)propiophenone) is a synthetic organic compound with potential environmental relevance. Accurate quantification of BCPP in complex matrices like soil is crucial for environmental monitoring and research. Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique used to isolate and concentrate analytes from complex samples prior to chromatographic analysis.[1] This application note provides a detailed protocol for the extraction of BCPP from soil samples using SPE, intended for researchers, scientists, and professionals in drug development and environmental analysis. The method is designed to be robust and provide high recovery rates suitable for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Principle of the Method
This protocol employs a reversed-phase SPE mechanism. An initial extraction with an organic solvent is performed to transfer BCPP from the soil matrix into a liquid phase. This extract is then passed through an SPE cartridge containing a sorbent that retains the analyte of interest. Interferences are washed away, and the purified BCPP is then eluted with a small volume of an appropriate organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby improving detection limits.[3][4]
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of BCPP from soil samples.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (500 mg, 6 mL)
-
Solvents (HPLC Grade):
-
Acetonitrile
-
Methanol
-
Ethyl Acetate
-
Water (deionized or HPLC grade)
-
-
Reagents:
-
BCPP analytical standard
-
Sodium sulfate (anhydrous)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS or GC-MS system
-
Experimental Protocol
1. Sample Preparation and Extraction
1.1. Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
1.2. Add 20 mL of acetonitrile to the tube.
1.3. Vortex the sample for 1 minute to ensure thorough mixing.
1.4. Place the tube in an ultrasonic bath and sonicate for 15 minutes to enhance extraction efficiency.
1.5. Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.[5]
1.6. Carefully decant the supernatant into a clean collection tube. This supernatant is the sample extract.
2. Solid-Phase Extraction Procedure
The following steps should be performed using an SPE manifold.
2.1. Conditioning the SPE Cartridge:
- Pass 6 mL of methanol through the C18 cartridge.
- Follow with 6 mL of deionized water. Do not allow the sorbent to go dry.[6]
2.2. Sample Loading:
- Load the collected supernatant (from step 1.6) onto the conditioned SPE cartridge.
- Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure optimal retention of the analyte.[6]
2.3. Washing:
- Wash the cartridge with 6 mL of 5% methanol in water to remove polar interferences.
- This step is crucial for removing matrix components that could interfere with the final analysis.[3]
2.4. Drying the Cartridge:
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove any residual water.
2.5. Elution:
- Elute the retained BCPP from the cartridge by passing 6 mL of ethyl acetate through it.
- Collect the eluate in a clean glass tube.
3. Final Sample Preparation for Analysis
3.1. Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
3.2. Reconstitute the dried residue in 1 mL of the initial mobile phase of the analytical instrument (e.g., 50:50 acetonitrile:water for LC-MS).
3.3. Vortex the reconstituted sample for 30 seconds.
3.4. Transfer the final sample into an autosampler vial for instrumental analysis.
Quantitative Data
The following table summarizes typical performance data for the SPE of organic compounds from soil, which can be expected for the BCPP protocol. Specific validation for BCPP would be required to establish definitive values.
| Parameter | Expected Value | Reference for Similar Compounds |
| Recovery Rate | 85 - 105% | [7][8][9] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | [7] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/kg | [10] |
| Relative Standard Deviation (RSD) | < 15% | [11] |
Discussion
This protocol provides a comprehensive methodology for the extraction and cleanup of BCPP from soil samples. The choice of a C18 reversed-phase sorbent is based on the likely non-polar to moderately polar nature of BCPP, which allows for effective retention from an aqueous-organic sample load. The washing step with a weak organic solvent mixture is designed to remove more polar interferences without causing premature elution of the target analyte. Ethyl acetate is selected as the elution solvent due to its ability to effectively desorb compounds of this nature from the C18 sorbent.
For optimal results, it is recommended to perform a method validation study to determine the specific recovery, LOD, LOQ, and precision for BCPP in the specific soil type being analyzed. Matrix effects should also be evaluated, especially when using LC-MS/MS for analysis.[2]
Conclusion
The described solid-phase extraction protocol offers a reliable and efficient method for the isolation and concentration of BCPP from soil samples. This procedure is suitable for preparing samples for subsequent high-sensitivity chromatographic analysis, enabling accurate quantification for environmental and research purposes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scpscience.com [scpscience.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the matrix solid-phase dispersion sample preparation procedure for analysis of polycyclic aromatic hydrocarbons in soils: comparison with microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for the GC-MS Analysis of 1-Bromo-3-chloropropane (BCPP) using its Deuterated Internal Standard (BCPP-d12)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropane (BCPP) is a halogenated organic compound that can be encountered as an impurity or intermediate in various chemical manufacturing processes. Its detection and quantification at trace levels are crucial for quality control and safety assessment in the pharmaceutical and chemical industries. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the determination of volatile and semi-volatile organic compounds like BCPP. The use of a deuterated internal standard, such as 1-bromo-3-chloropropane-d6 (BCPP-d12), is the gold standard for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the GC-MS analysis of BCPP in a sample matrix, employing BCPP-d12 as an internal standard. The methodology is based on established principles for the analysis of volatile organic compounds.
Experimental Protocols
Sample Preparation
A precise and consistent sample preparation is critical for accurate quantification.
Materials:
-
Sample containing BCPP
-
1-Bromo-3-chloropropane-d6 (BCPP-d12) internal standard solution (10 µg/mL in methanol)
-
Methanol, GC-MS grade
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Autosampler vials with PTFE-lined septa
Procedure:
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Add 5.0 mL of methanol to the flask.
-
Spike the solution with 100 µL of the 10 µg/mL BCPP-d12 internal standard solution to achieve an internal standard concentration of 100 ng/mL.
-
Bring the flask to volume with methanol.
-
Mix the solution thoroughly by vortexing for 1 minute.
-
Transfer an aliquot of the final solution into an autosampler vial for GC-MS analysis.
Calibration Standards Preparation
Calibration standards are prepared to encompass the expected concentration range of BCPP in the samples.
Procedure:
-
Prepare a stock solution of BCPP in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the BCPP-d12 internal standard solution to a final concentration of 100 ng/mL.
-
Transfer the calibration standards to autosampler vials.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended for the analysis of BCPP and BCPP-d12. These may be optimized based on the specific instrumentation used.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 40 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C | |
| Hold at 200 °C for 5 min | |
| Total Run Time | 23 minutes |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
| Quantifier Ion (BCPP) | m/z 77 |
| Qualifier Ion (BCPP) | m/z 156 |
| Quantifier Ion (BCPP-d12) | m/z 83 |
| Qualifier Ion (BCPP-d12) | m/z 162 |
Quantitative Data Summary
The following tables present representative data for a typical analysis.
Table 3: Calibration Curve Data for BCPP
| Concentration (ng/mL) | Peak Area (BCPP) | Peak Area (BCPP-d12) | Response Ratio (Area BCPP / Area BCPP-d12) |
| 1 | 5,234 | 510,876 | 0.0102 |
| 5 | 26,170 | 515,432 | 0.0508 |
| 10 | 51,890 | 509,987 | 0.1017 |
| 50 | 258,765 | 512,345 | 0.5051 |
| 100 | 520,112 | 518,765 | 1.0026 |
| 500 | 2,615,432 | 514,987 | 5.0787 |
| 1000 | 5,245,876 | 516,543 | 10.1557 |
| R² | 0.9998 |
Table 4: Precision and Accuracy Data
| QC Sample | Concentration (ng/mL) | Measured Conc. (ng/mL) (n=6) | % RSD | % Recovery |
| Low QC | 15 | 14.8 | 3.5 | 98.7 |
| Mid QC | 150 | 153.2 | 2.8 | 102.1 |
| High QC | 750 | 742.5 | 2.1 | 99.0 |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of BCPP.
Logical Relationship of Quantification
Application Notes and Protocols for Deuterated Internal Standards in Environmental Monitoring
Note: The chemical compound "BCPP-d12" could not be definitively identified in publicly available scientific literature or chemical databases. The following application notes and protocols are provided as a general template for the use of a deuterated internal standard in environmental monitoring studies. Researchers should replace the placeholder "[Analyte Name]" and its deuterated counterpart "[Analyte Name]-d12" with the specific details of their target compound.
Introduction
The quantification of trace environmental contaminants requires highly accurate and precise analytical methods. Isotope dilution mass spectrometry (IDMS) is a gold standard technique for this purpose, and the use of stable isotope-labeled internal standards, such as deuterated compounds, is fundamental to this approach. A deuterated internal standard, in this case, referred to as "[Analyte Name]-d12," is a form of the target analyte where twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes the standard chemically identical to the analyte of interest, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
The use of "[Analyte Name]-d12" as an internal standard is crucial for correcting for the loss of analyte during sample preparation and for compensating for matrix effects (ion suppression or enhancement) during analysis. This leads to improved accuracy, precision, and overall reliability of the quantitative results. These application notes provide a framework for the utilization of "[Analyte Name]-d12" in environmental monitoring studies.
Application: Quantification of [Analyte Name] in Environmental Matrices
2.1. Relevant Matrices:
-
Water (e.g., surface water, groundwater, wastewater)
-
Soil and Sediment
-
Biota (e.g., fish tissue, plant material)
2.2. Analytical Technique:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
2.3. Principle:
A known amount of "[Analyte Name]-d12" is added to the environmental sample at the beginning of the sample preparation process. The deuterated standard undergoes the same extraction, cleanup, and analytical procedures as the native analyte. By measuring the ratio of the response of the native analyte to the deuterated internal standard, the concentration of the analyte in the original sample can be accurately determined, regardless of variations in sample recovery or matrix-induced signal fluctuations.
Data Presentation
The following tables are examples of how to structure quantitative data for clarity and comparison.
Table 1: LC-MS/MS Parameters for [Analyte Name] and [Analyte Name]-d12
| Parameter | [Analyte Name] | [Analyte Name]-d12 |
| Precursor Ion (m/z) | [Enter Value] | [Enter Value + 12] |
| Product Ion 1 (m/z) | [Enter Value] | [Enter Value] |
| Product Ion 2 (m/z) | [Enter Value] | [Enter Value] |
| Collision Energy (eV) | [Enter Value] | [Enter Value] |
| Cone Voltage (V) | [Enter Value] | [Enter Value] |
Table 2: Method Validation Data for [Analyte Name] in Spiked Water Samples
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | [e.g., 0.01 ng/L] |
| Limit of Quantification (LOQ) | [e.g., 0.05 ng/L] |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 10% |
| Matrix Effect (%) | [e.g., ± 15%] |
Experimental Protocols
4.1. General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of environmental samples using a deuterated internal standard.
Figure 1. General workflow for environmental sample analysis.
4.2. Protocol for Solid Phase Extraction (SPE) of Water Samples
-
Sample Collection: Collect a 500 mL water sample in a pre-cleaned amber glass bottle.
-
Preservation: Acidify the sample to pH < 2 with sulfuric acid and store at 4°C.
-
Spiking: Add a known amount (e.g., 50 ng) of "[Analyte Name]-d12" standard solution to the water sample and mix thoroughly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the analyte and the internal standard from the cartridge with 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4.3. Protocol for Soil/Sediment Extraction
-
Sample Preparation: Homogenize the soil/sediment sample and weigh 10 g into a centrifuge tube.
-
Spiking: Add a known amount (e.g., 50 ng) of "[Analyte Name]-d12" standard solution to the soil sample.
-
Extraction: Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetone and hexane).
-
Sonication/Shaking: Sonicate the sample for 15 minutes or shake on a mechanical shaker for 1 hour.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times and combine the supernatants.
-
Cleanup and Concentration: The combined extract may require further cleanup (e.g., using silica gel or Florisil columns) before being concentrated and prepared for instrumental analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in isotope dilution mass spectrometry.
Figure 2. Principle of isotope dilution mass spectrometry.
Conclusion
The use of deuterated internal standards like "[Analyte Name]-d12" is a powerful tool in environmental monitoring. By following the principles and protocols outlined in these application notes, researchers can achieve highly accurate and reliable quantification of trace contaminants in various environmental matrices. The robustness of the isotope dilution technique ensures data quality, which is essential for regulatory compliance, environmental risk assessment, and understanding the fate and transport of pollutants.
Application Notes and Protocols for the Quantification of BCPP (Tris(2-butoxyethyl) phosphate) in Biota Samples using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-butoxyethyl) phosphate (TBOEP), often referred to as BCPP, is a high-production-volume organophosphate ester used as a flame retardant and plasticizer in a wide array of consumer and industrial products. Its widespread use has led to its ubiquitous presence in the environment, with frequent detection in various environmental matrices and biological tissues. Concerns over its potential for bioaccumulation and adverse health effects, including endocrine disruption and developmental toxicity, have necessitated the development of sensitive and accurate analytical methods for its quantification in biota.
This document provides a detailed protocol for the quantification of BCPP in biological samples using a robust and reliable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Isotope dilution is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Toxicological Significance of BCPP
BCPP has been shown to exert various toxic effects on aquatic organisms and is a contaminant of concern for human health. Studies have indicated that TBOEP can interfere with endocrine signaling pathways, including the hypothalamus-pituitary-thyroid (HPT), hypothalamus-pituitary-adrenal (HPA), and hypothalamus-pituitary-gonadal (HPG) axes. It has also been shown to impact protein and energy metabolism, steroid hormone biosynthesis, and immune responses. In zebrafish, TBOEP exposure has been linked to developmental toxicity through the down-regulation of the Wnt signaling pathway.
Below is a simplified representation of a potential toxicological pathway affected by BCPP.
Caption: Simplified signaling pathway of BCPP toxicity.
Quantitative Data Summary
The following table summarizes representative concentrations of BCPP (TBOEP) found in various biota samples from published studies. These values highlight the widespread distribution and bioaccumulation potential of this compound.
| Biota Type | Tissue | Concentration Range (ng/g wet weight) | Geographic Location | Reference |
| Fish (Various) | Muscle | 0.012 - 0.52 | Taihu Lake, China | |
| Fish (Lake Trout) | Whole Body | 9 - 122 | Great Lakes, USA | [1] |
| Fish (Walleye) | Whole Body | Mean: 36.6 (lipid weight) | Great Lakes basin | [1] |
| Marine Mammals | Muscle | Mean: 10,452 (lipid weight) | Indian Ocean | [1] |
| Invertebrates | Whole Body | <0.002 - 0.22 | Taihu Lake, China | [2] |
Experimental Protocol: Quantification of BCPP in Fish Tissue by Isotope Dilution LC-MS/MS
This protocol details the steps for the extraction, clean-up, and instrumental analysis of BCPP in fish tissue.
Materials and Reagents
-
Standards:
-
Tris(2-butoxyethyl) phosphate (BCPP/TBOEP), analytical standard (≥98% purity)
-
Isotopically labeled TBOEP (e.g., TBOEP-d27), as an internal standard (≥98% purity, ≥99% isotopic purity)
-
-
Solvents (LC-MS grade or equivalent):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H₂O), ultrapure
-
Hexane
-
Dichloromethane (DCM)
-
-
Reagents:
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Anhydrous sodium sulfate (Na₂SO₄), analytical grade, baked at 400°C for 4 hours
-
-
Solid Phase Extraction (SPE) Cartridges:
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 6 cc, 200 mg)
-
-
Other Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL, polypropylene)
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials (amber glass, with PTFE-lined caps)
-
Experimental Workflow Diagram
Caption: Experimental workflow for BCPP analysis in biota.
Detailed Methodology
3.1. Sample Preparation and Extraction
-
Homogenization: Weigh approximately 1 g of fish tissue (wet weight) into a 50 mL polypropylene centrifuge tube. Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of the isotopically labeled TBOEP internal standard solution (e.g., 50 ng of TBOEP-d27 in a small volume of solvent). This is a critical step for accurate quantification using isotope dilution.
-
Extraction: Add 10 mL of acetonitrile (ACN) to the spiked homogenate.
-
Vortex and Centrifuge: Vortex the tube vigorously for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the solvent layer from the solid tissue matrix.
-
Supernatant Collection: Carefully transfer the ACN supernatant to a clean tube. Repeat the extraction step (steps 3 and 4) on the remaining tissue pellet with another 10 mL of ACN. Combine the supernatants.
3.2. Extract Clean-up using Solid Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge.
-
Sample Loading: Dilute the combined ACN extract with 20 mL of ultrapure water and load the entire volume onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elution: Elute the target analyte (BCPP) and the internal standard from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.3. Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example in Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| BCPP (TBOEP) | 399.3 | 99.1 | 113.1 | 25 | 20 |
| TBOEP-d27 | 426.3 | 108.1 | 121.1 | 25 | 20 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The transitions for the deuterated standard are proposed based on the fragmentation of the native compound and should be confirmed experimentally.
Data Analysis and Quantification
Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the native BCPP to the peak area of the isotopically labeled internal standard against the concentration of the native BCPP. The concentration of BCPP in the biota samples is then determined from this calibration curve based on the measured peak area ratio in the sample extract. The final concentration should be reported in ng/g of wet weight of the tissue.
Quality Assurance and Quality Control (QA/QC)
-
Method Blank: A method blank (a sample without the matrix) should be processed with each batch of samples to check for contamination.
-
Matrix Spike: A matrix spike (a pre-spiked sample with a known amount of BCPP) should be analyzed to assess the method's accuracy and recovery.
-
Duplicate Samples: Analyze duplicate samples to check for method precision.
-
Calibration Curve: A multi-point calibration curve should be generated for each analytical batch with a correlation coefficient (r²) of ≥ 0.99.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of BCPP in biota samples using isotope dilution LC-MS/MS. The use of an isotopically labeled internal standard ensures high accuracy and reliability of the results, which is crucial for assessing the environmental contamination levels and potential risks associated with BCPP exposure. Researchers and scientists can adapt and validate this method for their specific laboratory conditions and sample matrices.
References
How to prepare a calibration curve with BCPP-d12
Application Note & Protocol
Topic: Preparation of a Calibration Curve using BCPP-d12 as an Internal Standard for the Quantification of BCPP
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative mass spectrometry, particularly in regulated bioanalysis for drug development, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] A deuterated internal standard, such as 4-Bromo-3-chlorophenol-d12 (BCPP-d12), is an ideal SIL-IS for the quantification of 4-Bromo-3-chlorophenol (BCPP). Because it is nearly chemically and physically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source.[2][3] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
The primary role of the deuterated internal standard is to compensate for variability throughout the entire analytical workflow.[2] This includes variations during sample preparation (e.g., extraction efficiency, pipetting errors), injection volume inconsistencies, and, most importantly, unpredictable matrix effects that can suppress or enhance the analyte signal.[1] By adding a known, constant amount of BCPP-d12 to every calibration standard, quality control (QC) sample, and unknown sample, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[4] This ratio remains stable even if absolute signal intensities fluctuate, ensuring robust and reliable data.[1]
This document provides a detailed protocol for the preparation of a calibration curve for the quantification of BCPP using BCPP-d12 as an internal standard, suitable for LC-MS/MS analysis in a biological matrix like human plasma.
Experimental Protocol
This protocol outlines the preparation of stock solutions, calibration standards, and a typical sample preparation procedure using protein precipitation.
Materials and Reagents
-
BCPP analytical standard
-
BCPP-d12 internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Reagent-grade water
-
Control human plasma (or other relevant biological matrix)
-
Volumetric flasks (Class A)
-
Adjustable precision pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
2.2.1. Analyte (BCPP) and Internal Standard (BCPP-d12) Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of BCPP and BCPP-d12 into separate, appropriately labeled 1 mL volumetric flasks.
-
Dissolve the contents of each flask in methanol.
-
Bring each flask to its final volume of 1 mL with methanol and mix thoroughly.
-
These stock solutions should be stored at -20°C or below to ensure stability.[1]
2.2.2. Analyte (BCPP) Intermediate and Working Solutions
-
Prepare an intermediate stock solution of BCPP (e.g., 100 µg/mL) by diluting the 1 mg/mL primary stock solution with methanol.
-
From this intermediate stock, prepare a series of working standard solutions by serial dilution with 50:50 methanol:water to cover the desired calibration range.[5][6] These solutions will be used to spike the control matrix.
2.2.3. Internal Standard (BCPP-d12) Working Spiking Solution
-
Prepare a working solution of BCPP-d12 at a fixed concentration (e.g., 100 ng/mL) by diluting the BCPP-d12 stock solution.[1]
-
The solvent for this dilution should be compatible with the sample preparation procedure, often acetonitrile or a mixture of acetonitrile and water. The concentration should be optimized to provide a stable and robust signal in the mass spectrometer.[2]
Preparation of Calibration Curve Standards in Plasma
-
Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1 through Cal 8). A minimum of seven non-zero standards is recommended for a robust curve.[6]
-
To each tube, add the appropriate volume of control human plasma (e.g., 100 µL).
-
Spike each tube (except the blank) with a small volume (e.g., 5 µL) of the corresponding BCPP working standard solution to achieve the final target concentrations.
-
Vortex each tube briefly to ensure homogeneity.
Sample Preparation (Protein Precipitation)
-
To each tube from step 2.3 (including standards, QCs, and unknown samples), add a constant volume (e.g., 20 µL) of the BCPP-d12 internal standard working spiking solution. Note: Do not add internal standard to the "double blank" sample (matrix with no analyte or IS). Vortex briefly.[1]
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[2]
-
Vortex vigorously for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to autosampler vials or a 96-well plate for LC-MS/MS analysis.
Data Processing and Calibration Curve Construction
-
Following LC-MS/MS analysis, integrate the peak areas for the specific MRM transitions of BCPP and BCPP-d12.[2]
-
Calculate the Peak Area Ratio for each calibration standard using the formula:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)[1]
-
-
Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the nominal concentration of BCPP (x-axis) for each calibration standard.[2]
-
Perform a weighted (e.g., 1/x² or 1/x) linear regression analysis on the data.[1][2]
-
The resulting regression equation (y = mx + c) and a high coefficient of determination (R² > 0.99) confirm the linearity of the response. This equation is then used to determine the concentration of BCPP in unknown samples.[5]
Data Presentation
The following table summarizes the preparation of an example calibration curve and the expected data.
| Standard ID | BCPP Concentration (ng/mL) | IS Concentration (ng/mL) | BCPP Peak Area (Example) | IS Peak Area (Example) | Peak Area Ratio (Analyte/IS) |
| Cal 1 | 0.5 | 20 | 1,550 | 305,000 | 0.0051 |
| Cal 2 | 1.0 | 20 | 3,200 | 310,000 | 0.0103 |
| Cal 3 | 5.0 | 20 | 16,100 | 308,000 | 0.0523 |
| Cal 4 | 10.0 | 20 | 31,500 | 299,000 | 0.1054 |
| Cal 5 | 50.0 | 20 | 158,000 | 301,000 | 0.5249 |
| Cal 6 | 100.0 | 20 | 325,000 | 312,000 | 1.0417 |
| Cal 7 | 250.0 | 20 | 795,000 | 306,000 | 2.5980 |
| Cal 8 | 500.0 | 20 | 1,620,000 | 309,000 | 5.2427 |
Visualization
The following diagram illustrates the complete workflow for preparing the calibration curve samples for analysis.
Caption: Workflow for preparing a calibration curve with a deuterated internal standard.
References
Application Note: Quantitative Analysis of Bisphenol P (BPP) in Food Matrices using BPP-d12 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenols are a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins, which are commonly found in food packaging materials. The potential for these compounds to migrate into food and act as endocrine disruptors has led to increased scrutiny and a demand for sensitive and reliable analytical methods. Bisphenol P (BPP) is one of the several analogues used as a substitute for Bisphenol A (BPA). This application note describes a robust method for the quantification of BPP in complex food matrices using a stable isotope-labeled internal standard, BPP-d12, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is crucial for correcting matrix effects and variations during sample preparation and analysis, thus ensuring high accuracy and precision.
Analytical Principle
The method employs a stable-isotope dilution liquid chromatography-tandem mass spectrometry approach. A known amount of the deuterated internal standard (BPP-d12), which is chemically identical to the analyte (BPP) but has a different mass, is added to the sample at the beginning of the extraction process. The sample is then subjected to extraction and clean-up to isolate the analytes from the complex food matrix. The purified extract is analyzed by LC-MS/MS. The chromatographic separation resolves BPP from other matrix components, and the mass spectrometer provides selective and sensitive detection. Quantification is achieved by measuring the ratio of the analyte's response to that of the internal standard.
Experimental Protocols
This protocol is based on the method described by Regueiro and Wenzl (2015) for the analysis of bisphenols in ready-made meals.[1][2][3]
Sample Preparation and Extraction
-
Homogenization: Homogenize solid food samples using a high-speed blender to obtain a uniform consistency.
-
Spiking with Internal Standard: Weigh 1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of BPP-d12 internal standard solution.
-
Extraction:
-
Add 5 mL of acetonitrile to the sample.
-
Perform ultrasound-assisted extraction (UAE) for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 5 mL of acetonitrile.
-
Combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water/methanol (90:10, v/v) to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 6 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for BPP and BPP-d12 should be optimized.
-
Quantitative Data
The following tables summarize the validation data for the analysis of BPP and other bisphenols in food matrices, based on the literature.[1][2][3]
Table 1: Method Validation Parameters for Bisphenol Analysis
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Bisphenol P (BPP) | 0.030 | 0.100 | ≤ 7.8 | ≤ 10 |
| Bisphenol A (BPA) | 0.025 | 0.083 | ≤ 7.5 | ≤ 9.8 |
| Bisphenol F (BPF) | 0.042 | 0.140 | ≤ 6.9 | ≤ 9.2 |
| Bisphenol S (BPS) | 0.035 | 0.117 | ≤ 7.2 | ≤ 9.5 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Table 2: Recovery Data for Spiked Food Samples
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) |
| BPP | 0.5 | 95 |
| BPP | 5.0 | 98 |
| BPA | 0.5 | 92 |
| BPA | 5.0 | 96 |
| BPF | 0.5 | 94 |
| BPF | 5.0 | 97 |
| BPS | 0.5 | 91 |
| BPS | 5.0 | 95 |
Visualization of Chemical Structures
Conclusion
The described method provides a reliable and sensitive approach for the quantification of Bisphenol P in various food matrices. The use of a deuterated internal standard (BPP-d12) is essential for achieving accurate results by compensating for matrix effects and procedural losses. This application note serves as a comprehensive guide for researchers and scientists involved in food safety analysis and the development of analytical methods for emerging contaminants.
References
Application Note: Analysis of Bis(1-chloro-2-propyl) phosphate-d12 (BCPP-d12) using LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bis(1-chloro-2-propyl) phosphate-d12 (BCPP-d12). BCPP-d12 is a deuterated internal standard for BCPP, a metabolite of the organophosphate flame retardant Tris(1-chloro-2-propyl) phosphate (TCIPP). This method is crucial for researchers, scientists, and drug development professionals studying human exposure to and metabolism of organophosphate flame retardants. The protocol provides optimized Multiple Reaction Monitoring (MRM) transitions, liquid chromatography conditions, and a generic sample preparation procedure.
Introduction
Bis(1-chloro-2-propyl) phosphate (BCPP) is a primary metabolite of Tris(1-chloro-2-propyl) phosphate (TCIPP), a widely used organophosphate flame retardant.[1][2] Monitoring BCPP in biological matrices is a key indicator of human exposure to TCIPP. The use of a stable isotope-labeled internal standard, such as BCPP-d12, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of BCPP-d12 using LC-MS/MS with electrospray ionization (ESI).
Experimental
Materials and Reagents
-
This compound (BCPP-d12) standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS)
-
Analytical Column: A C18 or polar-modified C18 column is recommended for optimal separation. A Synergi Polar-RP (100 x 2.1 mm x 2.0 µm) column has been shown to be effective for similar compounds.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Synergi Polar-RP (100 x 2.1 mm x 2.0 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 150 µL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 35°C |
| Gradient | Start at 15% B, hold for 0.5 min, ramp to 40% B in 2.5 min, hold for 1.5 min, ramp to 95% B in 3.5 min, hold for 10 min, then re-equilibrate at 15% B for 12 min. |
Mass Spectrometry (MS) Conditions
The analysis is performed in negative electrospray ionization (ESI) mode. The MRM transitions for BCPP-d12 are determined based on the fragmentation of the non-labeled BCPP, with an expected mass shift of +12 Da for the precursor ion.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Drying Gas Temp. | 325°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 30 psi |
| Capillary Voltage | 3000 V |
| Dwell Time | 40 msec |
MRM Transitions for BCPP-d12
The following table summarizes the proposed MRM transitions for BCPP-d12. These transitions are predicted based on the known fragmentation of BCPP and should be optimized for the specific instrument being used. The precursor ion for BCPP-d12 is expected to be [M-H]⁻ at m/z 262.0.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (V) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) - Qualifier |
| BCPP-d12 | 262.0 | To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically |
| BCPP | 221.0 | 35.0 | 5 | 223.0 | 5 |
Note: The product ions and collision energies for BCPP-d12 need to be determined by infusing a standard solution into the mass spectrometer and optimizing the fragmentation parameters. The transitions for non-labeled BCPP are provided as a starting point for method development.
Sample Preparation Protocol (Urine)
This is a generic protocol for the extraction of BCPP from a urine matrix and can be adapted for BCPP-d12.
-
Sample Aliquoting: Take a 1 mL aliquot of the urine sample.
-
Internal Standard Spiking: Spike the sample with the BCPP-d12 internal standard solution.
-
Enzymatic Hydrolysis (Optional): To analyze for total BCPP (conjugated and unconjugated), enzymatic hydrolysis with β-glucuronidase/sulfatase can be performed.
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., 60 mg/3 mL) with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with an appropriate solvent, such as methanol containing a small percentage of a weak acid or base to disrupt the ionic interaction.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (BCPP-d12) against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Experimental Workflow
References
Troubleshooting & Optimization
How to correct for matrix effects in BCPP analysis with BCPP-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BCPP-d12 to correct for matrix effects in the bioanalytical quantification of BCPP by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect BCPP analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as BCPP, due to the presence of co-eluting, often unidentified, components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4][5] In the analysis of biological samples, endogenous components like phospholipids are common causes of matrix effects.[6]
Q2: How does using BCPP-d12 as an internal standard help in correcting for matrix effects?
A: BCPP-d12 is a stable isotope-labeled internal standard (SIL-IS) for BCPP. An ideal SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization.[1] Consequently, any matrix effects that suppress or enhance the BCPP signal will have a similar effect on the BCPP-d12 signal. By using the ratio of the analyte response to the internal standard response for quantification, the variability introduced by matrix effects is normalized, leading to more accurate and precise results.[1]
Q3: My QC samples are showing poor accuracy and precision. Could this be due to uncorrected matrix effects even though I am using BCPP-d12?
A: Yes, this is a possibility. While BCPP-d12 is designed to compensate for matrix effects, several factors can lead to inadequate correction:
-
Chromatographic Separation: In rare cases, the deuterium labeling can cause a slight shift in retention time between BCPP and BCPP-d12 (isotopic effect). If this separation is significant, the two compounds may not experience the same degree of matrix effect at the point of elution.
-
Differential Matrix Effects: The matrix effect can be highly specific to the analyte and its immediate chemical environment. It's possible for the analyte and the SIL-IS to experience different degrees of ion suppression or enhancement.
-
Purity of the Internal Standard: If the BCPP-d12 standard contains unlabeled BCPP as an impurity, it can lead to an overestimation of the BCPP concentration.
-
Variable Matrix Composition: Significant differences in the matrix composition between individual samples or lots of biological matrix can lead to a "relative matrix effect," where the degree of ion suppression or enhancement varies from sample to sample.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard (BCPP-d12) Response
-
Problem: The peak area of BCPP-d12 is highly variable across different samples or is significantly lower or higher than in the calibration standards.
-
Possible Cause: This indicates that the internal standard itself is being affected by matrix interferences, and the correction may not be uniform.
-
Troubleshooting Steps:
-
Assess Matrix Effects Quantitatively: Perform a post-extraction addition experiment to determine the matrix factor (MF). This will help quantify the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: A more rigorous sample cleanup can help remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][6] Specialized phospholipid removal plates can also be very effective.
-
Chromatographic Optimization: Adjust the chromatographic method to better separate BCPP and BCPP-d12 from the regions of significant ion suppression. This may involve changing the analytical column, mobile phase composition, or gradient profile.[4][7]
-
Issue 2: High Variability Between Different Lots of Biological Matrix
-
Problem: The method shows good performance with one lot of blank matrix, but accuracy and precision fail when using a different lot.
-
Possible Cause: This points to inter-lot variability in the matrix composition, leading to different degrees of matrix effects.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: As per FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix during method validation.[2][8]
-
Enhance Sample Cleanup: A more robust sample preparation method is necessary to remove the variable interfering components.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[6][9]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol is designed to quantitatively determine the matrix factor (MF), recovery (RE), and overall process efficiency (PE).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike BCPP and BCPP-d12 into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike BCPP and BCPP-d12 into the extracted matrix post-extraction.
-
Set C (Pre-Extraction Spike): Spike BCPP and BCPP-d12 into the blank biological matrix before the extraction process.
-
-
Analyze the Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate MF, RE, and PE:
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement. The coefficient of variation (%CV) of the internal standard-normalized MF across the different matrix lots should be ≤15%.
-
Data Presentation
Table 1: Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Matrix Effect | The %CV of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤15%.[2] |
| Precision | The %CV for each QC level should not exceed 15% (20% for LLOQ).[10] |
| Accuracy | The mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ).[10] |
| Recovery | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
Visualizations
Caption: Workflow for correcting matrix effects using a stable isotope-labeled internal standard.
Caption: Logical relationship for ideal matrix effect correction using BCPP-d12.
References
- 1. waters.com [waters.com]
- 2. fda.gov [fda.gov]
- 3. longdom.org [longdom.org]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nalam.ca [nalam.ca]
Technical Support Center: Optimizing LC Gradient for BCPP and BCPP-d12 Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for optimizing the liquid chromatography (LC) gradient for the separation of Bromocriptine (BCPP) and its deuterated internal standard, BCPP-d12. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the development of robust and reproducible analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of BCPP and BCPP-d12 in a user-friendly question-and-answer format.
Q1: Why are my BCPP and BCPP-d12 peaks co-eluting or showing poor resolution?
A1: Co-elution of an analyte and its deuterated internal standard is a common challenge. While their chemical properties are nearly identical, the slight mass difference from deuterium labeling can sometimes lead to partial separation on a high-efficiency UPLC/HPLC column. Here are strategies to address this:
-
Modify the Gradient Slope: A shallow gradient, which is a slower increase in the organic mobile phase percentage over time, can enhance the separation of closely eluting compounds. Experiment with reducing the rate of change of your organic mobile phase in the region where BCPP and BCPP-d12 elute.
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography and can sometimes improve the resolution of closely related compounds.
-
Mobile Phase Additives: The concentration and type of acidic modifier can impact retention and selectivity. Optimizing the concentration of formic acid (e.g., 0.05%, 0.1%, 0.2%) may provide better separation.
-
-
Lower the Column Temperature: Reducing the column temperature can sometimes increase retention and improve the resolution between two very similar compounds. Try reducing the temperature in 5 °C increments.
-
Consider a Different Stationary Phase: If resolution cannot be achieved by modifying the mobile phase or gradient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.
Q2: I'm observing significant peak tailing for my BCPP and BCPP-d12 peaks. What is the cause and how can I fix it?
A2: Peak tailing for BCPP is common due to its basic nature, which can lead to secondary interactions with residual silanols on the silica-based stationary phase. Here’s how to troubleshoot this issue:
-
Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. Using a mobile phase with a pH of around 3 (e.g., with 0.1% formic acid) will ensure that the basic amine groups on BCPP are protonated and that the silanol groups on the stationary phase are not ionized, thus minimizing unwanted interactions.
-
Choice of Mobile Phase Additive: Formic acid is a common choice for LC-MS applications and helps to improve peak shape for basic compounds. If you are still observing tailing, you could consider a different additive like trifluoroacetic acid (TFA), but be aware that TFA can cause ion suppression in mass spectrometry.
-
Use a Modern, End-capped Column: Modern C18 columns are often "end-capped" to reduce the number of free silanol groups, which significantly improves the peak shape of basic compounds. If you are using an older column, switching to a newer generation column may resolve the issue.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase conditions. Dissolving the sample in a stronger solvent can cause peak distortion.
Q3: My retention times are shifting between injections. What could be the problem?
A3: Unstable retention times can compromise the reliability of your data. The following are common causes and their solutions:
-
Inadequate Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. A general guideline is to equilibrate with at least 10 column volumes of the initial mobile phase.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared fresh daily and are well-mixed. Inconsistent mobile phase composition can lead to retention time drift.
-
Column Temperature Fluctuations: Maintaining a stable column temperature is essential for reproducible chromatography. Use a column oven to ensure a constant temperature throughout your analytical run.
-
Pump Performance: Inconsistent pump performance can lead to fluctuations in the flow rate and gradient composition. Regularly check your LC system's pump for any leaks or pressure fluctuations.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for BCPP and BCPP-d12 separation?
A1: A good starting point would be a reversed-phase separation on a C18 column with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A generic gradient could be:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B (equilibration)
This gradient should be optimized based on your specific column dimensions and LC system.
Q2: Should I aim for complete baseline separation of BCPP and BCPP-d12?
A2: For quantitative bioanalysis using a deuterated internal standard, co-elution is often desirable to ensure that both the analyte and the internal standard experience the same matrix effects.[1] However, if you are observing issues with isotopic crosstalk or if your specific application requires it, achieving a slight separation (Rs ~ 1.0-1.5) can be beneficial. Complete baseline separation is generally not necessary.
Q3: What type of column is best suited for BCPP analysis?
A3: A high-quality, end-capped C18 column is a robust choice for the analysis of BCPP.[2][3] Columns with a particle size of less than 2 µm (UPLC) or 2.7-5 µm (HPLC) will provide good efficiency and peak shape.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide better resolution in some cases. However, it will also result in higher backpressure. You may need to adjust the gradient profile when switching from acetonitrile to methanol.
Data Presentation
The following tables summarize typical LC-MS/MS parameters for BCPP analysis. These should be used as a starting point for method development.
Table 1: Example LC Parameters for BCPP and BCPP-d12 Separation
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC System | HPLC System |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min | 0.25 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
Table 2: Example Gradient Profiles
| Time (min) | %B (Condition 1) | %B (Condition 2) |
| 0.0 | 20 | 30 |
| 1.0 | 20 | 30 |
| 4.0 | 90 | 85 |
| 5.0 | 90 | 85 |
| 5.1 | 20 | 30 |
| 7.0 | 20 | 30 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of BCPP in Human Plasma
This protocol provides a general procedure for the analysis of BCPP in a biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of BCPP-d12 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: C18, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
BCPP: To be determined by direct infusion of a standard solution.
-
BCPP-d12: To be determined by direct infusion of a standard solution.
-
-
Visualizations
Caption: Workflow for LC Method Development and Optimization.
Caption: Troubleshooting Logic for Co-eluting Peaks.
References
Troubleshooting poor recovery of BCPP-d12 in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample extraction and analysis of BCPP-d12.
Frequently Asked Questions (FAQs)
Q1: What is BCPP-d12 and why is it used as an internal standard?
A1: BCPP-d12 is the deuterated form of BCPP, meaning specific hydrogen atoms in its structure have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays (e.g., LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-labeled BCPP analyte, it can effectively compensate for variations in sample preparation, extraction recovery, and matrix effects during analysis.[1]
Q2: What are the primary causes of poor recovery for BCPP-d12 during sample extraction?
A2: Low recovery of BCPP-d12 can be attributed to several factors throughout the analytical workflow. The most common issues are associated with the sample preparation steps, specifically Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] Key areas to investigate include the selection of the extraction sorbent or solvent, the pH of the sample and solutions, the potential for analyte degradation, and the influence of matrix effects from complex biological samples.[1]
Q3: How can the stability of BCPP-d12 affect its recovery?
Q4: How do matrix effects impact the recovery and quantification of BCPP-d12?
A4: Matrix effects, especially in LC-MS/MS analysis, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1] Although a stable isotope-labeled internal standard like BCPP-d12 is designed to co-elute with the analyte and experience similar matrix effects, significant differences in the degree of ion suppression between the analyte and the internal standard can still occur. This can be caused by slight differences in retention times or differential interactions with interfering components in the sample matrix.
Troubleshooting Guide for Poor BCPP-d12 Recovery
This guide provides a systematic approach to diagnosing and resolving issues related to low recovery of BCPP-d12.
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect Sorbent Selection | The choice of SPE sorbent is critical for retaining the analyte. Verify that the sorbent chemistry (e.g., C18 for non-polar compounds, ion-exchange for charged compounds) is appropriate for the chemical properties of BCPP-d12. |
| Improper Sorbent Conditioning | Inadequate conditioning of the SPE cartridge can lead to inconsistent and poor recovery. Ensure the sorbent is fully wetted with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the sample loading solvent.[1] |
| Incorrect Sample pH | The pH of the sample can significantly affect the ionization state of BCPP-d12 and its retention on the sorbent. Adjust the sample pH to ensure optimal retention based on the pKa of BCPP-d12 and the nature of the sorbent. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, leading to the premature elution of BCPP-d12 along with interferences. Use a weaker wash solvent to remove impurities without affecting the recovery of the analyte. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb BCPP-d12 completely from the sorbent. Increase the solvent strength or use a different solvent with a higher affinity for BCPP-d12 to ensure complete elution. |
Experimental Protocol: Generic Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 0.1% formic acid in water).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute BCPP-d12 and the analyte from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect Solvent Polarity | The polarity of the extraction solvent may not be optimal for partitioning BCPP-d12 from the aqueous sample matrix. Test a range of solvents with different polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find the one that provides the best recovery. |
| Suboptimal pH of Aqueous Phase | The pH of the sample can influence the charge state of BCPP-d12, affecting its partitioning into the organic solvent. Adjust the pH of the aqueous phase to ensure BCPP-d12 is in its neutral form for efficient extraction into a non-polar organic solvent. |
| Emulsion Formation | Vigorous mixing can lead to the formation of emulsions, which are difficult to separate and can result in poor recovery. Use gentle mixing (e.g., slow inversion) instead of vigorous shaking. To break up an existing emulsion, try adding salt ("salting out"), centrifuging the sample, or filtering the mixture.[1] |
| Insufficient Solvent Volume | The volume of the extraction solvent may not be sufficient for efficient extraction. Increasing the solvent-to-sample ratio can improve recovery.[4] |
Experimental Protocol: Generic Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of the sample, add the BCPP-d12 internal standard solution.
-
pH Adjustment: Adjust the pH of the sample as required for optimal extraction.
-
Extraction: Add 500 µL of the extraction solvent (e.g., ethyl acetate).
-
Mixing: Mix gently by inverting the tube for 5-10 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Issue 3: Inconsistent Recovery and Matrix Effects
Potential Causes and Solutions:
| Potential Cause | Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components can interfere with the ionization of BCPP-d12 in the mass spectrometer source. To mitigate this, improve the chromatographic separation to resolve BCPP-d12 from interfering compounds. A more rigorous sample cleanup procedure can also help remove these interferences. |
| Suboptimal Chromatography | If BCPP-d12 and the analyte do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification. Optimize the LC method (e.g., gradient, column chemistry, mobile phase composition) to ensure co-elution. |
| Differential Extraction Recovery | Although unlikely for a deuterated internal standard, it is possible for the analyte and BCPP-d12 to have slightly different extraction recoveries under certain conditions.[5] Re-evaluate and optimize the extraction procedure to ensure consistent recovery for both compounds. |
| High Sample Concentration | Highly concentrated samples can exacerbate matrix effects. If possible, dilute the sample to reduce the concentration of interfering substances. |
References
Technical Support Center: Mass Spectrometric Detection of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
Welcome to the technical support center for the mass spectrometric detection of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of 2C-B?
A1: The most common analytical techniques for the detection and quantification of 2C-B are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Both methods offer high sensitivity and selectivity for identifying 2C-B and its metabolites in various biological matrices.
Q2: Why is derivatization sometimes recommended for GC-MS analysis of 2C-B?
A2: Derivatization is often recommended for the GC-MS analysis of 2C-B to improve its thermal stability and chromatographic behavior.[5] Underivatized 2C-B can be prone to thermal degradation in the hot injector port of the GC, leading to the formation of artifacts and potentially compromising the accuracy of the analysis.[4][5] Common derivatizing agents include N-methyl-bis-trifluoroacetamide (MBTFA) and 2,2,2-trichloroethyl chloroformate.[6]
Q3: What are the major metabolites of 2C-B that I should be aware of during analysis?
A3: The metabolism of 2C-B can lead to several metabolites that may be present in biological samples. The major metabolic pathways include oxidative deamination and demethylation.[1][7][8] Key metabolites to consider are:
-
4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), which is often the most abundant metabolite in human urine.[1][8]
-
4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA).[1][3]
-
2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethylamine.[9]
-
2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine.[9]
It is important to note that there can be species-specific differences in metabolism.[1]
Q4: Can 2C-B be detected in hair samples?
A4: Yes, 2C-B can be detected in hair samples, typically using highly sensitive techniques like Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS).[2][10][11] Hair analysis can provide a longer detection window compared to urine or blood.
Troubleshooting Guide
Problem 1: Poor signal intensity or no peak detected for 2C-B.
| Potential Cause | Troubleshooting Step |
| Inadequate Sample Preparation | Review your extraction protocol. Ensure the pH is optimized for the extraction of an amine. Liquid-liquid extraction or solid-phase extraction (SPE) are commonly used.[1] Consider a different extraction solvent or SPE cartridge if recovery is low. |
| Low Sample Concentration | If possible, concentrate the sample extract. For forensic samples with very low concentrations, a highly sensitive instrument and optimized method are crucial.[2][10] |
| Suboptimal Ionization | For LC-MS, ensure the use of an appropriate ionization source, typically Electrospray Ionization (ESI) in positive mode.[2][3] Optimize source parameters such as spray voltage and gas flows.[12] |
| Incorrect Mass Spectrometer Settings | Verify that the correct precursor and product ions are being monitored for MS/MS analysis. Check for proper instrument calibration and tuning.[12] |
Problem 2: Presence of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Thermal Degradation (GC-MS) | If using GC-MS without derivatization, thermal breakdown in the injector can create artifacts.[4][5] Lower the injector temperature or, preferably, use a derivatization method to increase the thermal stability of 2C-B.[5] |
| Matrix Interferences | Biological matrices are complex and can introduce interfering compounds.[13][14] Improve sample clean-up by using a more selective SPE cartridge or a different liquid-liquid extraction scheme. Adjusting the chromatographic gradient may also help separate the analyte from interferences. |
| Metabolites | Some metabolites of 2C-B may be present in the sample and could potentially interfere if they have similar retention times or fragmentation patterns.[15] Ensure your chromatography can separate 2C-B from its major metabolites.[3] |
| Contamination | Contamination can come from various sources including solvents, glassware, or the instrument itself.[16] Run a blank sample (solvent only) to identify any background contamination. |
Problem 3: Peak splitting or broadening.
| Potential Cause | Troubleshooting Step |
| Chromatographic Issues | Poor peak shape can result from a degraded or contaminated analytical column.[12] Flush or replace the column. Ensure the mobile phase composition and pH are appropriate for the column and analyte. |
| Injector Problems | For GC, a contaminated injector liner can cause peak shape issues. Clean or replace the liner. For LC, ensure the sample solvent is compatible with the mobile phase to avoid solvent effects. |
| Co-elution with Interfering Substances | If 2C-B co-elutes with a matrix component, it can affect the peak shape. Optimize the chromatographic method to improve resolution.[15] |
Quantitative Data Summary
Table 1: Common Mass Transitions for 2C-B and its Metabolites in LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| 2C-B | 260.0 | 243.0, 228.0, 164.1 |
| BDMPAA | 275.0 | 229.0, 148.0 |
| B-2-HMPAA | 261.0 | 215.0, 186.0 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Experimental Protocols
Protocol 1: Sample Preparation for 2C-B Analysis in Urine by GC-MS
This protocol is a general guideline based on common practices.[1]
-
Enzymatic Hydrolysis: To 1 mL of urine, add a suitable volume of β-glucuronidase solution to deconjugate any glucuronidated metabolites. Incubate at an appropriate temperature and duration as recommended by the enzyme manufacturer.
-
Alkalinization: Adjust the pH of the urine sample to approximately 9-10 with a suitable base (e.g., sodium hydroxide).
-
Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously for several minutes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add the derivatizing agent (e.g., MBTFA). Heat the mixture as required to complete the reaction.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Sample Preparation for 2C-B Analysis in Plasma by LC-MS/MS
This protocol is a general guideline based on common practices.[3][17]
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a larger volume (e.g., 300 µL) of a cold organic solvent such as acetonitrile or methanol, containing an appropriate internal standard.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to precipitate the proteins. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in the initial mobile phase to enhance sensitivity and ensure compatibility with the LC system.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Visualizations
Metabolic Pathway of 2C-B
Caption: Metabolic pathway of 4-bromo-2,5-dimethoxyphenethylamine (2C-B).
General Analytical Workflow for 2C-B Detection
References
- 1. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case | Semantic Scholar [semanticscholar.org]
- 12. gmi-inc.com [gmi-inc.com]
- 13. iris.uniss.it [iris.uniss.it]
- 14. marker-test.de [marker-test.de]
- 15. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. researchgate.net [researchgate.net]
How to improve peak shape for BCPP analysis in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape for the analysis of BCPP (2-Bromo-3'-chloropropiophenone) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic challenges encountered during BCPP analysis?
A1: Due to its chemical structure, BCPP, a halogenated propiophenone, can present several chromatographic challenges, particularly in complex matrices. These include:
-
Peak Tailing: This is the most common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: This is less common but can occur due to column overload or issues with sample dissolution.
-
Poor Resolution: Co-eluting matrix components can interfere with the BCPP peak, leading to inaccurate quantification.
-
Variable Retention Times: Inconsistent mobile phase composition or temperature fluctuations can cause shifts in retention time.
Q2: What are the key physicochemical properties of BCPP to consider for method development?
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrClO | [1][2][3][4] |
| Molecular Weight | 247.52 g/mol | [1][2][3][4] |
| Boiling Point | 295°C at 760 mmHg | [1][4] |
| Density | 1.518 - 1.532 g/cm³ | [1][2][4] |
| logP | 3.30610 | [1] |
| Solubility | Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate. | [3][5] |
Q3: What is the matrix effect and how can it affect BCPP analysis?
A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of BCPP from complex matrices like plasma or urine, endogenous substances can suppress or enhance the BCPP signal, leading to inaccurate quantification. This is a significant concern, especially in mass spectrometry-based detection.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for BCPP has an asymmetry factor greater than 1.2, with the latter half of the peak being broader than the front half.[6] This can lead to poor integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Since BCPP is likely a neutral or weakly basic compound, interactions with acidic silanol groups on the silica-based stationary phase can cause tailing.[6][7][8] Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[6][8] Use a high-purity, end-capped C18 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl).[9][10] |
| Mobile Phase pH close to Analyte's pKa | If BCPP exhibits weak basicity, a mobile phase pH close to its pKa can lead to inconsistent ionization and peak tailing.[7][11] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Since the pKa is unknown, empirical testing of a pH range (e.g., 3 to 7) is recommended. |
| Column Contamination or Degradation | Accumulation of matrix components on the column can create active sites that cause tailing.[10] Use a guard column to protect the analytical column.[10] Implement a robust column washing procedure after each batch of samples. |
| Metal Chelation | Trace metals in the HPLC system or column packing can interact with the analyte.[8] Add a chelating agent like EDTA to the mobile phase in low concentrations (e.g., 0.1 mM). |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier (e.g., acetonitrile) and aqueous composition, but with different pH values (e.g., 3.0, 4.5, 6.0, and 7.5) using appropriate buffers (e.g., phosphate or acetate buffer at 10-20 mM).
-
Equilibrate the Column: For each pH condition, equilibrate the C18 column with at least 20 column volumes of the mobile phase.
-
Inject BCPP Standard: Inject a standard solution of BCPP and record the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor for the BCPP peak at each pH.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
Logical Workflow for Troubleshooting Peak Tailing
References
- 1. 2-Bromo-3'-chloropropiophenone | CAS#:34911-51-8 | Chemsrc [chemsrc.com]
- 2. Buy 2-Bromo-3'-chloropropiophenone (EVT-332346) | 34911-51-8 [evitachem.com]
- 3. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]
- 4. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]
- 5. 2-Bromo-3'-chloropropiophenone [chembk.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. moravek.com [moravek.com]
Addressing signal suppression of BCPP-d12 in electrospray ionization
Troubleshooting Guides & FAQs for Electrospray Ionization Signal Suppression
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression of Bromochlorophenol Blue (BCPB) and its deuterated internal standard, BCPB-d12, in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is BCPP-d12, and why am I experiencing signal suppression?
A1: BCPP-d12 is the deuterated internal standard for Bromochlorophenol Blue (BCPB), a sulfonated dye. Signal suppression in ESI-MS is a common phenomenon where the ionization efficiency of the analyte (BCPB) and its internal standard is reduced by co-eluting matrix components, high concentrations of salts, or competition for charge in the ESI source.[1][2][3] This can lead to poor sensitivity, inaccurate quantification, and method variability.[1] For sulfonated dyes like BCPB, ion-pairing reagents and high salt content in samples or mobile phases can be significant contributors to signal suppression.
Q2: My BCPB-d12 (internal standard) signal is unstable or suppressed. What are the likely causes?
A2: Instability or suppression of the deuterated internal standard signal can stem from several factors:
-
Matrix Effects: Components from the sample matrix (e.g., salts, proteins, lipids) co-elute with BCPB-d12 and interfere with its ionization.[1]
-
Competition for Ionization: At high concentrations, the analyte (BCPB) can compete with its deuterated internal standard for the limited available charge on ESI droplets, leading to suppression of the internal standard signal.[4][5]
-
Mobile Phase Incompatibility: Certain mobile phase additives, especially non-volatile buffers or ion-pairing reagents like trifluoroacetic acid (TFA), can cause significant signal suppression.[6]
-
Source Contamination: A contaminated ion source can lead to erratic signal behavior for both the analyte and the internal standard.
Q3: How can I minimize signal suppression for BCPB and BCPB-d12?
A3: A systematic approach involving sample preparation, chromatography, and MS source optimization is crucial.
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.[6]
-
Improve Chromatographic Separation: Adjust the HPLC gradient, mobile phase composition, or use a different column chemistry to separate BCPB and BCPB-d12 from matrix interferences.
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can often alleviate signal suppression.[7]
-
Optimize ESI Source Parameters: Fine-tuning parameters like spray voltage, gas flow rates, and drying gas temperature can significantly improve signal intensity.[8]
Q4: Should I use a stable isotope-labeled (SIL) internal standard like BCPB-d12?
A4: Yes, using a SIL internal standard is highly recommended for quantitative LC-MS analysis.[9] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, thus compensating for variations in sample preparation and ionization.[9] However, it's important to be aware that even SIL internal standards can be subject to suppression.[10]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting BCPB-d12 signal suppression.
Caption: A step-by-step guide to identifying and resolving BCPB-d12 signal suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression
This experiment helps to identify at which retention times co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a solution of BCPB and BCPB-d12 in the mobile phase at a concentration that provides a stable signal.
-
Set up the LC-MS system with the analytical column.
-
Infuse the BCPB/BCPB-d12 solution post-column into the MS ion source at a constant flow rate using a syringe pump and a T-junction.
-
Inject a blank matrix sample (that has undergone the sample preparation procedure) onto the LC column.
-
Monitor the signal intensity of BCPB and BCPB-d12 throughout the chromatographic run. A dip in the signal indicates a region of ion suppression.
Protocol 2: ESI Source Parameter Optimization
A systematic approach to optimizing ESI source parameters is crucial for maximizing signal intensity.[8]
Methodology:
-
Begin with the instrument manufacturer's recommended default ESI source parameters.
-
Prepare a solution of BCPB and BCPB-d12 in the mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
One-Factor-at-a-Time Optimization:
-
Spray Voltage: Gradually increase the spray voltage and monitor the signal intensity. Record the voltage that provides the most stable and intense signal.
-
Nebulizer and Drying Gas Flow Rates: Systematically adjust the gas flow rates to optimize desolvation without causing fragmentation.
-
Drying Gas Temperature: Optimize the temperature to ensure efficient desolvation without thermal degradation of BCPB.
-
Cone/Orifice Voltage: Ramp the cone voltage and monitor the precursor ion signal. Select a voltage that maximizes the precursor ion intensity while minimizing in-source fragmentation.[8]
-
Quantitative Data Summary
The following table provides typical starting ranges for ESI source parameter optimization. Note that optimal values are instrument and method-dependent.
| Parameter | Typical Starting Range (Positive Ion Mode) | Typical Starting Range (Negative Ion Mode) | Key Considerations |
| Spray Voltage (kV) | 3.0 - 5.0 | 2.5 - 4.5 | Optimize for a stable spray and maximum signal.[8] |
| Nebulizer Gas (L/min) | 1 - 10 | 1 - 10 | Aids in droplet formation; higher flows can sometimes reduce sensitivity. |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Facilitates desolvation; too high can reduce sensitivity.[8] |
| Drying Gas Temp (°C) | 200 - 350 | 200 - 350 | Optimize for efficient desolvation without causing thermal degradation.[8] |
| Cone/Orifice Voltage (V) | 20 - 100 | 20 - 100 | Balances ion transmission and in-source fragmentation. |
Signaling Pathway and Logical Relationships
The diagram below illustrates the factors contributing to signal suppression in the ESI process for BCPB analysis.
Caption: Key contributors and mechanisms leading to signal suppression of BCPB in ESI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 6. bcpp.org [bcpp.org]
- 7. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 8. HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Biological Mass Spectrometry | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
Stability of BCPP-d12 in different sample matrices over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BCPP-d12 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for BCPP-d12 in biological samples?
A1: The main stability concerns for BCPP-d12, a deuterated internal standard, in biological matrices revolve around its degradation under various storage and handling conditions. Key stability aspects that need to be evaluated include:
-
Freeze-Thaw Stability: Degradation due to repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Degradation at room temperature during sample processing.
-
Long-Term Stability: Degradation during extended storage at frozen temperatures.
-
Autosampler Stability: Degradation while samples are in the autosampler before injection.
-
Stock Solution Stability: Stability of the internal standard in its solvent.
It is crucial to assess these parameters to ensure that the internal standard accurately reflects the analyte's concentration throughout the analytical process.[1][2][3]
Q2: Is the stability of BCPP-d12 expected to differ from its non-deuterated analog?
A2: Generally, the chemical stability of a deuterated internal standard like BCPP-d12 is expected to be very similar to its non-deuterated counterpart. The substitution of hydrogen with deuterium atoms does not significantly alter the molecule's chemical properties.[4] However, it is a regulatory requirement and best practice to experimentally determine the stability of the internal standard under the same conditions as the analyte during method validation.[1][5]
Q3: What are the recommended storage conditions for biological samples containing BCPP-d12?
A3: For long-term storage, biological samples containing BCPP-d12 should typically be stored at -70°C or lower.[6] While some analytes may be stable at -20°C, lower temperatures are generally preferred to minimize degradation over extended periods. For short-term storage, such as on the lab bench during sample preparation, the duration at room temperature should be minimized.[4]
Q4: How many freeze-thaw cycles can samples containing BCPP-d12 typically undergo?
A4: The number of permissible freeze-thaw cycles is compound and matrix-dependent and must be determined experimentally. Many stable compounds can withstand at least three freeze-thaw cycles without significant degradation.[4] However, it is essential to validate this for your specific biological matrix and storage conditions.
Q5: What is isotopic exchange, and is it a concern for BCPP-d12?
A5: Isotopic exchange is a phenomenon where deuterium atoms on a labeled compound are replaced by protons (hydrogen atoms) from the surrounding solvent or matrix. This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of quantification.[7][8] The likelihood of exchange depends on the position of the deuterium labels on the molecule. Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be more susceptible to exchange.[8] For BCPP-d12, the stability of the deuterium labels should be assessed, especially under acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in BCPP-d12 response between samples. | Inconsistent sample extraction. Differential matrix effects. Instability of BCPP-d12 during sample processing. | Optimize and standardize the extraction procedure. Evaluate matrix effects from different sources.[9] Perform bench-top stability experiments to assess degradation during processing.[2] |
| Decreasing BCPP-d12 response over a long analytical run. | Instability in the autosampler. | Perform autosampler stability tests by re-injecting QC samples at the end of the run. If instability is confirmed, shorten the run time or cool the autosampler. |
| Lower than expected BCPP-d12 response in stored samples. | Long-term degradation. Improper storage temperature. Multiple freeze-thaw cycles. | Conduct long-term stability studies at the intended storage temperature.[3] Ensure freezers are maintaining the correct temperature. Validate the number of freeze-thaw cycles the compound is stable for. |
| Presence of unlabeled BCPP in the BCPP-d12 standard. | Isotopic exchange. Impurity in the original standard. | Analyze the stock solution to check for the presence of the unlabeled analyte.[9] Evaluate the potential for back-exchange by incubating the standard in the blank matrix under various pH conditions. |
Quantitative Data Summary
While specific public data on the stability of BCPP-d12 is limited, the following tables provide representative stability data for a similar deuterated internal standard in common biological matrices. This data serves as a general guideline. Users must perform their own stability validation for BCPP-d12 in their specific matrix.
Table 1: Freeze-Thaw Stability of a Deuterated Internal Standard in Human Plasma
| Analyte Concentration | Cycle 1 (% of Nominal) | Cycle 2 (% of Nominal) | Cycle 3 (% of Nominal) |
| Low QC | 98.5 | 97.2 | 96.8 |
| High QC | 101.2 | 99.8 | 98.5 |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Table 2: Short-Term (Bench-Top) Stability of a Deuterated Internal Standard in Human Plasma at Room Temperature
| Analyte Concentration | 0 hours (% of Nominal) | 4 hours (% of Nominal) | 8 hours (% of Nominal) | 24 hours (% of Nominal) |
| Low QC | 100.8 | 99.1 | 97.5 | 95.2 |
| High QC | 99.5 | 98.7 | 98.1 | 96.9 |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Table 3: Long-Term Stability of a Deuterated Internal Standard in Human Plasma at -70°C
| Analyte Concentration | Day 0 (% of Nominal) | 30 Days (% of Nominal) | 90 Days (% of Nominal) | 180 Days (% of Nominal) |
| Low QC | 101.5 | 100.3 | 98.9 | 97.4 |
| High QC | 99.8 | 99.2 | 98.5 | 97.8 |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Table 4: Autosampler Stability of a Deuterated Internal Standard in Processed Extract at 4°C
| Analyte Concentration | 0 hours (% of Initial) | 24 hours (% of Initial) | 48 hours (% of Initial) |
| Low QC | 100.0 | 99.4 | 98.1 |
| High QC | 100.0 | 99.8 | 98.9 |
Acceptance criteria: Mean concentration should be within ±15% of the initial concentration.
Experimental Protocols
1. Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of BCPP-d12 after repeated freezing and thawing cycles.[4]
-
Procedure:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the desired biological matrix.
-
Freeze the QC samples at the intended storage temperature (e.g., -70°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three).
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the comparison samples.
2. Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of BCPP-d12 in a biological matrix at room temperature for a duration that simulates the sample handling process.[4]
-
Procedure:
-
Prepare replicate QC samples at low and high concentrations.
-
Place the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples with a freshly prepared calibration curve and comparison QC samples.
-
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the mean concentration of the comparison samples.
3. Long-Term Stability Assessment
-
Objective: To determine the stability of BCPP-d12 in a biological matrix under long-term storage conditions.
-
Procedure:
-
Prepare a sufficient number of QC samples at low and high concentrations.
-
Store the samples at the intended storage temperature (e.g., -70°C).
-
At specified time points (e.g., 30, 90, 180 days), retrieve a set of samples, thaw, process, and analyze them with a freshly prepared calibration curve and comparison QC samples.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
4. Autosampler Stability Assessment
-
Objective: To assess the stability of BCPP-d12 in the processed sample extract under the conditions of the autosampler.
-
Procedure:
-
Process a set of QC samples at low and high concentrations.
-
Place the resulting extracts in the autosampler under the same conditions as for a typical analytical run (e.g., 4°C).
-
Analyze the samples immediately after preparation and then again at a later time point (e.g., 24 or 48 hours).
-
-
Acceptance Criteria: The mean concentration of the re-injected samples should be within ±15% of the initial concentrations.
Visualizations
Caption: General workflow for assessing the stability of BCPP-d12.
Caption: Troubleshooting guide for failed stability experiments.
Caption: Conceptual diagram of Hydrogen/Deuterium (H/D) exchange.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
How to handle over-curve samples with internal standard calibration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle common issues encountered during experiments involving internal standard calibration, with a specific focus on managing over-curve samples.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it used?
An internal standard is a compound of known concentration that is added to all calibration standards, quality controls, and unknown samples before sample processing and analysis.[1][2] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, the method can correct for potential sample loss, injection volume variability, and instrument drift, thereby improving the precision and accuracy of the results.[2][4][5]
Q2: What does it mean for a sample to be "over-curve"?
An "over-curve" sample is one where the concentration of the analyte is higher than the highest concentration of the calibration standards used to create the calibration curve.[4] It is not good analytical practice to report concentrations that are extrapolated beyond the calibrated range because the response of the analytical instrument may not be linear at these higher concentrations.[4] This can lead to inaccurate and unreliable results.
Q3: Why can't I simply dilute an over-curve sample with a solvent after adding the internal standard, similar to the external standard method?
With an internal standard calibration, the quantitation is based on the ratio of the analyte's response to the internal standard's response.[5] If you dilute the sample after the internal standard has been added, you dilute both the analyte and the internal standard by the same factor.[4] Consequently, the ratio of their responses remains unchanged, and the sample will still appear to be over-curve.[4][6] This is a key difference from the external standard method, where simple dilution of the final extract is a valid approach.[4]
Troubleshooting Guides
Issue: A sample is identified as being over the upper limit of the calibration curve.
This guide outlines the appropriate steps to take when a sample's analyte concentration exceeds the calibrated range.
Step 1: Initial Identification
-
Confirm that the sample response is indeed above the highest calibrator.
-
Do not extrapolate beyond the calibration curve to determine the concentration, as this can lead to significant errors.[4]
Step 2: Re-analysis Strategy
There are two primary methods to bring the sample concentration within the calibrated range. The chosen method should be validated to ensure accuracy.
-
Method A: Dilution of the Sample Before Adding the Internal Standard.
-
Method B: Increasing the Internal Standard Concentration.
Step 3: Execution of Re-analysis
The following table summarizes the experimental protocols for each method.
| Method | Experimental Protocol |
| A: Pre-Dilution | 1. Take a known aliquot of the original, undiluted sample. 2. Dilute this aliquot with a blank matrix (the same matrix as the calibration standards). The dilution factor should be chosen to bring the expected analyte concentration into the upper half of the calibration curve. 3. Add the internal standard to the diluted sample at the same concentration used for the calibration standards and other samples. 4. Process and analyze the diluted sample. 5. Multiply the final calculated concentration by the dilution factor to obtain the original sample concentration. |
| B: Adjusting IS Concentration | 1. Take a known aliquot of the original, undiluted sample. 2. Add a higher, known concentration of the internal standard. For example, to achieve a two-fold dilution effect on the analyte-to-IS ratio, you could double the concentration of the internal standard added. 3. Process and analyze the sample. 4. The analyte-to-IS ratio will now be within the calibration range. The calculation of the final concentration must account for the higher concentration of the internal standard used. |
Step 4: Validation
It is crucial to have a validated procedure for handling over-curve samples. During method validation, you should prepare samples with known over-curve concentrations and process them using your chosen dilution strategy to demonstrate that the method yields accurate and precise results.[4]
Workflow for Handling Over-Curve Samples
Logical Relationship of Dilution and Internal Standard Addition
The following diagram illustrates why post-IS dilution is ineffective and pre-IS dilution is the correct approach.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diluting samples with internal standard - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Background Contamination of Organophosphate Flame Retardants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination of organophosphate flame retardants (OFRs) in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of OFRs that may be attributed to background contamination.
Issue 1: High levels of OFRs detected in analytical blanks.
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity or "distilled-in-glass" solvents. Test new batches of solvents and reagents for OFR contamination before use. Prepare fresh solutions regularly. |
| Contaminated Glassware and Labware | Implement a rigorous cleaning protocol for all glassware. This should include washing with a laboratory-grade detergent, followed by rinsing with high-purity water and solvent (e.g., acetone, methanol), and then baking at a high temperature (e.g., 500°C for 3 hours)[1]. For plasticware that cannot be baked, soak in detergent and scrub with a nylon brush[1]. Consider using disposable glassware for critical analyses and pre-clean it by baking[1][2]. |
| Contaminated Instrumentation | Regularly clean instrument components that come into contact with the sample, such as the injection port, autosampler syringe, and transfer lines. Flush the system with high-purity solvent between analyses. A study on OFR analysis in water samples identified nitrogen blowing instruments as a potential source of contamination[3]. |
| Airborne Contamination | Work in a clean, dedicated space with minimal clutter. Fume hoods and benchtops should be thoroughly cleaned to minimize background or cross-contamination[1]. Line work surfaces with clean aluminum foil when handling samples[1]. The air in the laboratory can be a source of contaminants, so ensure good ventilation and consider using a laminar flow hood for sample preparation. |
Issue 2: Inconsistent or sporadic OFR peaks in samples and blanks.
| Potential Cause | Recommended Solution |
| Cross-Contamination Between Samples | Use disposable tools or implement strict cleaning procedures for reusable tools between each sample[4]. Replace nitrile gloves after processing each sample[1]. Prepare and extract samples in a designated fume hood to prevent cross-contamination[1]. |
| Personnel-Related Contamination | Laboratory personnel can be a significant source of contamination. Avoid using personal care products like lotions and perfumes in the lab, as they can contain OFRs or other interfering compounds. Always wear appropriate personal protective equipment (PPE), including clean lab coats and gloves[4]. |
| Contaminated Sample Storage Containers | Store samples in pre-cleaned glass vials with PTFE-lined caps. Ensure vials are tightly sealed to prevent contamination from the surrounding environment. Long-term storage should be at <6°C in the dark[1]. |
Issue 3: Poor recovery of OFRs in quality control samples.
| Potential Cause | Recommended Solution |
| Adsorption of OFRs to Labware | Highly hydrophobic OFRs can adsorb to the inner walls of glass bottles, leading to low recoveries[3]. An additional washing step with acetonitrile can significantly reduce this adsorption[3]. Silanizing glassware can also help to reduce active sites for adsorption. |
| Inefficient Extraction from Sample Matrix | Optimize the extraction solvent and method for your specific sample matrix. Common extraction solvents for OFRs include n-hexane/acetone, toluene/acetone, and dichloromethane[5]. Ultrasonication is a frequently used technique to improve extraction efficiency[5]. |
| Loss of Analytes During Evaporation | When concentrating sample extracts, slow evaporation in a fume hood is recommended to minimize the loss of volatile OFRs[6]. Avoid blowing down to complete dryness. |
Logical Workflow for Troubleshooting OFR Contamination
Caption: Troubleshooting workflow for identifying and mitigating OFR contamination.
Quantitative Data Summary
Table 1: Common Organophosphate Flame Retardant Contaminants in Laboratory Environments
| Organophosphate Flame Retardant (OFR) | Acronym | Common Sources | Typical Indoor Air Concentrations (ng/m³) | Typical Dust Concentrations (µg/g) |
| Tris(2-butoxyethyl) phosphate | TBOEP | Floor polish, plastics, textiles | 0.12 - 43.8[7] | 5.6 - 1600[8] |
| Tris(1-chloro-2-propyl) phosphate | TCIPP | Polyurethane foam, building materials, furniture | 0.12 - 330[7][8] | 5.3 - 65[8] |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | Polyurethane foam, textiles, electronics | 0.12 - 28[7][8] | 2.7 - 31[8] |
| Tris(n-butyl) phosphate | TNBP | Plasticizer, lubricant | 0.12 - 49[7][8] | 5.6 - 5.6[8] |
| Triphenyl phosphate | TPHP | Plasticizer, electronics, furniture | 0.12 - 9.79[7][8] | 2.58 - 9.79[8] |
Table 2: Method Detection Limits (MDLs) for Common OFRs in Environmental Samples
| OFR | Analytical Method | Matrix | MDL |
| Various OFRs | LC-MS/MS | Water | 0.12 - 1 ng/L[9] |
| Various OFRs | GC-MS/MS | Water | 0.17 - 1.13 ng/L[10] |
| Various OFRs | GC-MS/MS | Sediment | 0.02 - 0.32 ng/g[10] |
| TCEP, TMCP | GC-MS/MS | Polyurethane Foam | 0.10 mg/kg[11] |
| TBEP | GC-MS/MS | Polyurethane Foam | 0.25 mg/kg[11] |
| DPHP, BBOEP | LC-MS/MS | Urine | 0.3 ng/mL, 0.15 ng/mL[12] |
| BCEP, BCIPP, BDCIPP | GC-MS/MS | Urine | 0.1 ng/mL, 0.06 ng/mL, 0.02 ng/mL[12] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for OFR Analysis
-
Initial Wash: Manually wash all glassware with a laboratory-grade, phosphate-free detergent and warm tap water. Use appropriate brushes to scrub all surfaces.
-
Rinsing: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or methanol to remove any remaining organic residues.
-
Baking: Place the glassware in a muffle furnace and bake at 500°C for at least 3 hours. This step is critical for removing thermally stable OFRs[1][2].
-
Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free cabinet.
Protocol 2: Sample Preparation Workflow for Solid Samples (e.g., Dust, Sediment)
Caption: A typical sample preparation workflow for solid matrices.
-
Homogenization: Homogenize the bulk sample and sieve to a uniform particle size (e.g., <500 µm for dust)[13].
-
Sub-sampling: In a clean environment, weigh a representative subsample (e.g., 50-100 mg) into a pre-cleaned glass vial[5][13].
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., deuterated OFRs) to correct for matrix effects and variations in recovery[13].
-
Extraction: Add the extraction solvent (e.g., a mixture of n-hexane and acetone, or dichloromethane) and extract the OFRs using a method such as ultrasonication or pressurized liquid extraction[5][6].
-
Cleanup: Use solid-phase extraction (SPE) with a sorbent like Florisil to remove interfering matrix components. Elute the OFR fraction with an appropriate solvent (e.g., ethyl acetate)[13].
-
Concentration: Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of high-purity nitrogen[5].
-
Reconstitution: Reconstitute the final extract in a suitable solvent for the analytical instrument.
-
Analysis: Analyze the extract using a sensitive and selective method such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6].
Frequently Asked Questions (FAQs)
Q1: What are the most common OFRs that I should be concerned about as background contaminants?
A: The most frequently detected OFRs in indoor environments, and therefore potential laboratory contaminants, are tris(2-butoxyethyl) phosphate (TBOEP), tris(1-chloro-2-propyl) phosphate (TCIPP), and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)[8][14]. Triphenyl phosphate (TPHP) and tris(n-butyl) phosphate (TNBP) are also commonly found[14].
Q2: I am still seeing OFR peaks in my blanks after thorough cleaning. What else can I do?
A: If contamination persists after rigorous cleaning of glassware and instrumentation, consider the following:
-
Airborne Contamination: The source may be airborne dust from building materials or equipment in the lab. Try preparing samples in a different location or within a laminar flow hood.
-
Reagents: Even high-purity solvents can sometimes contain trace levels of OFRs. It is advisable to test new solvent bottles by concentrating a large volume and analyzing the residue.
-
Personal Contamination: Ensure that all personnel are strictly following protocols regarding personal protective equipment and are not using personal care products in the laboratory.
Q3: Can I use plastic containers for collecting and storing samples for OFR analysis?
A: It is generally recommended to avoid plastic containers, as OFRs are often used as plasticizers and can leach from the container into the sample. Glass is the preferred material for sample collection and storage. If plastic must be used, it should be tested for OFR leaching beforehand.
Q4: What is the best analytical technique for detecting low levels of OFRs?
A: Both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective methods for the analysis of OFRs[5][6]. The choice between the two often depends on the specific OFRs being targeted and the sample matrix. LC-MS/MS is generally more suitable for thermally labile and less volatile OFRs[15].
Q5: How often should I run analytical blanks?
A: It is good practice to run a procedural blank with every batch of samples. This will help to monitor the level of background contamination and ensure the integrity of your sample results. A typical analytical sequence would include a solvent blank, a method blank, and then the samples[2].
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Evaluating the blank contamination and recovery of sample pretreatment procedures for analyzing organophosphorus flame retardants in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.omni-inc.com [blog.omni-inc.com]
- 5. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 凤凰至尊平台_凤凰FH指定注册登录地址_凤凰娱乐至尊版 [753hg.com]
- 12. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring Indoor Exposure to Organophosphate Flame Retardants: Hand Wipes and House Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Method Validation for Bis(2-chloropropyl) phosphate (BCPP) Quantification Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the quantification of Bis(2-chloropropyl) phosphate (BCPP), a metabolite of the organophosphorus flame retardant tris(1-chloro-2-propyl) phosphate (TCPP), utilizing a deuterated internal standard. The methodologies and data presented herein are crucial for researchers and professionals in drug development and related scientific fields who require accurate and reliable bioanalytical data.
Introduction to BCPP and the Importance of Accurate Quantification
BCPP is a key biomarker for assessing human exposure to TCPP, a widely used flame retardant. Accurate quantification of BCPP in biological matrices such as urine is essential for toxicological studies, exposure assessments, and understanding the pharmacokinetics of its parent compound. The use of a deuterated internal standard in conjunction with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest levels of accuracy and precision in these measurements.[1][2][3]
Method validation is a critical process that ensures a bioanalytical method is suitable for its intended purpose.[4][5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation, which include the assessment of parameters like accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[7][8]
The Role of Deuterated Internal Standards
A deuterated internal standard is a stable, isotopically labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1][2] This structural similarity ensures that the internal standard co-elutes with the analyte and behaves almost identically during sample preparation, chromatography, and ionization.[2] This co-behavior allows the deuterated standard to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, thereby significantly improving the accuracy and precision of the quantification.[3]
Experimental Protocols
A typical experimental workflow for the quantification of BCPP in a biological matrix (e.g., urine) using a deuterated internal standard (e.g., BCPP-d12) and LC-MS/MS is outlined below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged to remove any particulate matter.
-
Enzymatic Hydrolysis: To measure total BCPP (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often performed to deconjugate the metabolites.
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (BCPP-d12) is added to each sample, calibrator, and quality control (QC) sample.
-
Solid-Phase Extraction (SPE):
-
Conditioning: An SPE cartridge is conditioned with methanol followed by water.
-
Loading: The pre-treated sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove interferences.
-
Elution: BCPP and the deuterated internal standard are eluted from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both BCPP and its deuterated internal standard are monitored.
Method Validation Parameters: A Comparative Overview
The following tables summarize the key validation parameters and their typical acceptance criteria as per regulatory guidelines. These parameters are essential for demonstrating the reliability of a bioanalytical method.
Table 1: Core Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/ICH) |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. | While no strict acceptance criteria are set, recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent, with a %CV of ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentration after storage under specified conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Table 2: Comparison of BCPP Quantification Methods
| Feature | LC-MS/MS with Deuterated IS | GC-MS/MS with Derivatization | Immunoassay (e.g., ELISA) |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation of derivatized analyte followed by mass-based detection. | Antigen-antibody binding with a detectable signal. |
| Selectivity | Very High | High | Moderate to High (potential for cross-reactivity) |
| Sensitivity | Very High (ng/mL to pg/mL levels)[3] | High (sub-µg/L levels)[2] | Moderate to High |
| Throughput | High | Moderate (derivatization step can be time-consuming) | Very High |
| Use of IS | Ideal for deuterated internal standards. | Can use deuterated internal standards. | Not applicable |
| Matrix Effect | Can be significant, but effectively compensated by a co-eluting deuterated IS. | Can be significant; compensation by IS is crucial. | Can be significant; requires careful matrix matching. |
| Development Cost | High | Moderate to High | High (for antibody development) |
| Cost per Sample | Moderate | Moderate | Low |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of two urinary metabolites of organophosphorus flame retardants by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. caymanchem.com [caymanchem.com]
- 7. ncasi.org [ncasi.org]
- 8. m.youtube.com [m.youtube.com]
The Superiority of ¹³C-Labeled BCPP as an Internal Standard Over BCPP-d12 in Quantitative Bioanalysis
In the precise world of quantitative mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. For researchers and drug development professionals, this guide provides a comprehensive comparison between the commonly used deuterium-labeled BCPP (BCPP-d12) and the advanced ¹³C-labeled BCPP as internal standards. Through an examination of their performance, supported by established principles and illustrative experimental data, this document will demonstrate the clear advantages of utilizing ¹³C-labeled BCPP for robust and reliable bioanalysis.
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately reflects the analyte's behavior during sample preparation, chromatography, and ionization.[1] While both deuterated and ¹³C-labeled standards are designed to meet this criterion, inherent isotopic effects can lead to significant performance differences.
Key Performance Parameter Comparison
The following table summarizes the critical performance differences between BCPP-d12 and ¹³C-labeled BCPP, drawing on well-documented behaviors of deuterated versus ¹³C-labeled internal standards in mass spectrometry.
| Performance Parameter | BCPP-d12 (Deuterium-Labeled) | ¹³C-Labeled BCPP | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled BCPP.[1][2] | Typically co-elutes perfectly with the unlabeled BCPP under various chromatographic conditions.[2] | The perfect co-elution of the ¹³C-labeled standard provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy and Precision | Can lead to inaccuracies, with some studies showing significant errors due to mismatched retention times.[1] | Demonstrates improved accuracy and precision, with mean bias closer to 100%.[1] | The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification.[1][3] |
| Correction for Matrix Effects | The chromatographic shift can result in differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[1] | Excellently corrects for matrix effects due to identical elution profiles with the analyte.[1][4] | ¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are anticipated.[4] |
| Isotopic Stability | Generally stable, but there is a potential for back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[1] | Highly stable with no risk of isotope exchange, as carbon-carbon bonds are not susceptible to exchange with solvent protons.[5] | The high stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process. |
| Cost and Availability | Generally less expensive and more readily available.[6] | Typically more expensive due to a more complex and costly synthesis process.[6] | While cost is a factor, the superior performance of ¹³C-labeled standards often justifies the investment for critical bioanalytical studies. |
Experimental Protocols
To illustrate a typical workflow for the quantification of BCPP in a biological matrix using an internal standard, a detailed experimental protocol is provided below. This protocol is a representative example and may require optimization for specific applications.
Sample Preparation
-
Spiking: To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard solution (either BCPP-d12 or ¹³C-labeled BCPP) at a known concentration.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically employed for separation.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 10 minutes) is used to elute the analyte and internal standard.[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[2]
-
Transitions:
-
BCPP: Monitor the specific precursor to product ion transition for the unlabeled analyte.
-
BCPP-d12 or ¹³C-Labeled BCPP: Monitor the corresponding mass-shifted precursor to product ion transition for the internal standard.
-
-
-
Quantification: The concentration of BCPP is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of BCPP and a fixed concentration of the internal standard.[2]
Visualizing the Workflow and Isotope Effects
To better understand the experimental process and the critical differences in chromatographic behavior, the following diagrams are provided.
Conclusion
While BCPP-d12 can be a cost-effective option for an internal standard, the evidence strongly supports the superiority of ¹³C-labeled BCPP for robust and accurate quantitative bioanalysis.[7] The identical chromatographic behavior and isotopic stability of ¹³C-labeled BCPP minimize the risk of analytical errors, particularly when dealing with complex biological matrices where matrix effects are a significant concern.[1][4] For researchers, scientists, and drug development professionals who prioritize the highest quality data, ¹³C-labeled BCPP is the recommended internal standard for the quantitative analysis of BCPP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Limits of Detection and Quantification for BCPP with BCPP-d12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Bis(2-chloro-1-methylethyl) phosphate (BCPP), a widely used organophosphate flame retardant. The focus is on the use of its deuterated internal standard, BCPP-d12, for accurate quantification, particularly in establishing the limit of detection (LOD) and limit of quantification (LOQ). This document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical approaches.
Introduction to BCPP and the Importance of Sensitive Quantification
BCPP is a chlorinated organophosphate flame retardant and plasticizer found in a variety of consumer products, leading to widespread human exposure. Concerns over its potential health effects, including neurotoxicity, reproductive toxicity, and carcinogenicity, necessitate sensitive and reliable analytical methods to determine its presence in biological and environmental samples. The use of a stable isotope-labeled internal standard like BCPP-d12 is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
Isotope Dilution Mass Spectrometry for BCPP Analysis
The gold standard for the quantification of BCPP is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution. This technique involves adding a known amount of BCPP-d12 to the sample at the beginning of the analytical process. Since BCPP-d12 is chemically identical to BCPP but has a different mass, it behaves identically during extraction, chromatography, and ionization. By measuring the ratio of the signal from BCPP to that of BCPP-d12, accurate quantification can be achieved, even in complex matrices.
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Several methods are used to determine LOD and LOQ, with the most common being:
-
Signal-to-Noise Ratio (S/N): The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.
-
Standard Deviation of the Blank: The LOD is calculated as 3.3 times the standard deviation of the blank measurements divided by the slope of the calibration curve. The LOQ is calculated as 10 times the standard deviation of the blank divided by the slope of the calibration curve.
-
Calibration Curve Method: Based on the standard deviation of the y-intercepts of regression lines from a series of calibration curves.
Experimental Protocols
LC-MS/MS Method for BCPP Quantification using BCPP-d12
This protocol outlines a typical validated method for the analysis of BCPP in human serum.
1. Sample Preparation:
-
To 100 µL of serum, add 10 µL of BCPP-d12 internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for BCPP and BCPP-d12.
3. Method Validation and LOD/LOQ Determination:
-
Calibration Curve: Prepare a series of calibration standards in the target matrix (e.g., blank serum) ranging from the expected LOQ to the upper limit of the linear range.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ Determination:
-
Signal-to-Noise Ratio: Analyze a series of low-concentration spiked samples and determine the concentrations that correspond to S/N ratios of 3 and 10.
-
Standard Deviation of the Blank: Analyze at least seven blank samples, calculate the standard deviation of the response, and use the formulas mentioned above.
-
Performance Comparison: BCPP Analysis Methods
The following table summarizes the performance of the isotope dilution LC-MS/MS method for BCPP and provides a comparison with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Isotope Dilution LC-MS/MS with BCPP-d12 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Quantification based on the ratio of the analyte to a stable isotope-labeled internal standard. | Separation of volatile compounds followed by mass-based detection. Quantification is typically done using an external standard calibration. |
| Sample Preparation | Protein precipitation followed by solid-phase extraction or liquid-liquid extraction. | Liquid-liquid extraction followed by derivatization (optional but often improves sensitivity and peak shape). |
| Typical LOD | 0.05 - 0.5 ng/mL in biological matrices | 0.5 - 5 ng/mL in biological matrices |
| Typical LOQ | 0.1 - 1.0 ng/mL in biological matrices | 1.0 - 10 ng/mL in biological matrices |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Advantages | High specificity and sensitivity, effectively corrects for matrix effects, leading to high accuracy and precision. | Robust and widely available instrumentation. |
| Disadvantages | Higher initial instrument cost. | Lower sensitivity and specificity compared to LC-MS/MS, susceptible to matrix interference without an appropriate internal standard. Derivatization adds a step to sample preparation. |
Signaling Pathways and Toxicological Relevance of BCPP
BCPP is recognized as an endocrine-disrupting chemical (EDC) and a potential carcinogen. Its toxicity is thought to be mediated through various signaling pathways.
As an EDC, BCPP can interfere with the endocrine system, potentially by interacting with hormone receptors like the estrogen receptor. This can disrupt normal hormonal signaling, leading to reproductive and developmental issues. Furthermore, like many xenobiotics, BCPP may be metabolized by enzymes regulated by the aryl hydrocarbon receptor (AhR), and this process can sometimes lead to the formation of more toxic or carcinogenic metabolites. The induction of reactive oxygen species (ROS) can lead to oxidative stress, a state of cellular damage that is implicated in neurotoxicity and carcinogenesis.
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates a typical workflow for determining the LOD and LOQ of an analytical method.
Conclusion
The use of isotope dilution LC-MS/MS with BCPP-d12 as an internal standard provides a highly sensitive, accurate, and precise method for the quantification of BCPP in complex matrices. This approach allows for the reliable determination of low LOD and LOQ values, which is essential for assessing human exposure and understanding the potential health risks associated with this compound. While alternative methods like GC-MS exist, they generally offer lower sensitivity and are more susceptible to matrix interferences. The choice of analytical method should be guided by the specific requirements of the study, including the desired level of sensitivity and the complexity of the sample matrix. Further research into the specific signaling pathways affected by BCPP is crucial for a complete understanding of its toxicological profile.
Unveiling Precision: A Guide to the BCPP-d12 Isotope Dilution Method
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of the accuracy and precision of the Bis(1-chloro-2-propyl) phosphate (BCPP/BCIPP) analysis using the BCPP-d12 isotope dilution method. The utilization of a deuterated internal standard, such as BCPP-d12, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of high-fidelity bioanalysis.
Performance Under the Microscope: Accuracy and Precision Data
The isotope dilution mass spectrometry (IDMS) approach is renowned for its ability to correct for variations in sample preparation and instrument response, thereby yielding highly accurate and precise results. The data presented below is a summary of validation parameters from studies employing this gold-standard technique for the analysis of BCPP, a metabolite of the flame retardant Tris(1-chloro-2-propyl) phosphate (TCIPP).
| Analyte | Matrix | Method | Accuracy (% Error) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |
| Bis(1-chloro-2-propyl) phosphate (BCPP/BCIPP) | Human Urine | LC-MS/MS with deuterated internal standard | 94% to 108% | < 7% | 2.7% to 7.5% | [1] |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) - Related Compound | Human Urine | LC-MS/MS with labeled internal standard | Recoveries: 82 ± 10% to 91 ± 4% | Not Reported | Not Reported | [2][3] |
Table 1: Accuracy and Precision of the Isotope Dilution Method for BCPP and a Related Compound. The table highlights the high degree of accuracy and precision achievable with the isotope dilution LC-MS/MS method for the quantification of BCPP in human urine. Data for a structurally similar compound, BDCIPP, is included for comparative purposes, demonstrating robust recovery.
The Experimental Blueprint: A Detailed Protocol
The following is a generalized experimental protocol for the quantification of BCPP in human urine using the BCPP-d12 isotope dilution LC-MS/MS method, based on established methodologies.[1][2]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis. This is often achieved by incubating the sample with β-glucuronidase/sulfatase.
-
Internal Standard Spiking: A known concentration of the BCPP-d12 internal standard is added to each sample, calibrator, and quality control sample at the beginning of the preparation process. This is a critical step in the isotope dilution method.
-
Solid-Phase Extraction (SPE): The samples are then passed through an SPE cartridge to remove interfering matrix components and concentrate the analyte of interest. The selection of the SPE sorbent is crucial for optimal recovery.
2. Chromatographic Separation:
-
Liquid Chromatography (LC): The extracted samples are injected into an LC system. A reversed-phase C18 column is commonly used to separate BCPP from other components in the sample extract.
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like methanol or acetonitrile and water, often with additives such as formic acid or ammonium formate, is employed to achieve optimal chromatographic resolution.
3. Mass Spectrometric Detection:
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify BCPP and its deuterated internal standard (BCPP-d12).
-
Ionization: Electrospray ionization (ESI) is a common ionization technique used for this type of analysis.
-
Quantification: The concentration of BCPP in the original sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the BCPP-d12 internal standard and comparing this ratio to a calibration curve.
Visualizing the Workflow
To illustrate the logical flow of the BCPP-d12 isotope dilution method, the following diagram outlines the key experimental stages.
Figure 1. Experimental workflow for BCPP quantification.
Conclusion
The BCPP-d12 isotope dilution method coupled with LC-MS/MS stands as a robust and reliable technique for the accurate and precise quantification of Bis(1-chloro-2-propyl) phosphate in biological matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and procedural losses, ensuring high-quality data essential for exposure assessment and toxicological studies. The detailed protocol and workflow provided in this guide offer a solid foundation for laboratories aiming to implement this superior analytical approach.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Performance Comparison of BCPP-d12 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of benzodiazepines, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of results. This guide provides an objective comparison between the performance of the deuterated internal standard, BCPP-d12, and its non-deuterated, structural analog counterparts. The use of a stable isotope-labeled internal standard, such as BCPP-d12, is widely considered the gold standard in quantitative mass spectrometry.[1] This is because its chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[1][2]
Performance Comparison: BCPP-d12 vs. Structural Analogs
The primary advantage of a deuterated internal standard like BCPP-d12 lies in its ability to mimic the analyte throughout the entire analytical process, from extraction to detection.[2] Structural analogs, while often more readily available and less expensive, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[1] These differences can lead to inadequate compensation for matrix effects and result in compromised data quality.
The following tables summarize key performance characteristics from a comparative study of a deuterated internal standard (like BCPP-d12) versus structural analog internal standards in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While this data is from the analysis of immunosuppressant drugs, it provides a representative illustration of the performance differences typically observed.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Deuterated Internal Standard (e.g., BCPP-d12) | Structural Analog Internal Standard |
| Linearity (R²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | Deuterated Internal Standard (e.g., BCPP-d12) | Structural Analog Internal Standard |
| Intra-day Accuracy (% Bias) | -2.1% to 9.1% | -2.0% to 11.4% |
| Inter-day Accuracy (% Bias) | -1.2% to 12.2% | 0.2% to 9.8% |
| Intra-day Precision (% CV) | < 10% | < 10% |
| Inter-day Precision (% CV) | < 8% | < 8% |
Table 3: Matrix Effect and Recovery
| Parameter | Deuterated Internal Standard (e.g., BCPP-d12) | Structural Analog Internal Standard |
| Matrix Effect | No significant matrix effect observed | Minor to moderate matrix effects observed |
| Extraction Recovery | Consistent and comparable to analyte | Variable and may differ from analyte |
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the analysis of benzodiazepines in a biological matrix (e.g., plasma or urine) using a deuterated internal standard like BCPP-d12 with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., human plasma) and quality control (QC) samples at room temperature.
-
To 100 µL of the sample, add 20 µL of the BCPP-d12 internal standard working solution (concentration to be optimized based on the expected analyte concentration).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of the analyte and internal standard from matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and BCPP-d12 must be optimized.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[3] Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true value and the degree of scatter between measurements.
-
Matrix Effect: Investigate the effect of matrix components on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method. The data and principles outlined in this guide strongly support the superiority of deuterated internal standards, such as BCPP-d12, over their structural analog counterparts. By closely mimicking the behavior of the analyte, BCPP-d12 effectively compensates for variations inherent in the analytical process, leading to enhanced accuracy, precision, and confidence in the final quantitative results. For researchers, scientists, and drug development professionals seeking the highest quality data, the use of a deuterated internal standard is the recommended approach.
References
Evaluating the Isotopic Contribution of BCPP-d12 to the Native Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic contribution of the deuterated internal standard, BCPP-d12, to the analytical signal of the native (unlabeled) BCPP analyte in mass spectrometry-based bioanalysis. Understanding and quantifying this "cross-talk" is critical for ensuring the accuracy and reliability of quantitative assays, particularly at the lower limits of quantification. This document presents a comparative analysis based on hypothetical, yet realistic, experimental data and outlines detailed protocols for researchers to perform similar evaluations.
The Challenge of Isotopic Contribution
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry because they closely mimic the physicochemical properties of the analyte, correcting for variability during sample preparation and analysis.[1] However, no SIL-IS is 100% isotopically pure. Commercially available deuterated standards like BCPP-d12 typically contain a small percentage of less-deuterated or unlabeled molecules.[2] This isotopic impurity can contribute to the signal of the native analyte, potentially leading to an overestimation of the analyte's concentration, especially at low levels.
Experimental Evaluation of Isotopic Contribution
To assess the impact of BCPP-d12 on the native BCPP signal, a series of experiments can be performed. The following sections detail the methodology and present hypothetical data for such an evaluation.
Experimental Protocol
A robust experimental design is crucial for accurately determining the isotopic contribution.
1. Materials and Reagents:
-
BCPP certified reference standard
-
BCPP-d12 internal standard (isotopic purity >98%)
-
Control matrix (e.g., human plasma, K2-EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
2. Sample Preparation:
-
Prepare a stock solution of BCPP and BCPP-d12 in methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking known concentrations of BCPP into the control matrix.
-
Prepare a "zero sample" containing only the matrix and a "blank sample" containing the matrix and the BCPP-d12 internal standard at the working concentration. The blank sample is critical for directly measuring the contribution of the internal standard to the analyte signal.
-
Perform protein precipitation by adding three volumes of acetonitrile (containing the BCPP-d12 internal standard at the working concentration for all samples except the blank) to one volume of the plasma sample.
-
Vortex-mix and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of BCPP from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both BCPP and BCPP-d12. For this hypothetical example, let's assume the following transitions:
-
BCPP: m/z 350.2 -> 180.1
-
BCPP-d12: m/z 362.2 -> 186.1
-
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (BCPP) and the internal standard (BCPP-d12) in all samples.
-
In the blank sample (matrix + BCPP-d12 only), measure the peak area at the MRM transition of the native BCPP. This area represents the contribution from the deuterated internal standard.
-
Calculate the percentage contribution of the BCPP-d12 to the analyte signal at the Lower Limit of Quantification (LLOQ).
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the described experiment.
Table 1: Response of BCPP-d12 in Blank and LLOQ Samples
| Sample | BCPP Peak Area (Analyte Transition) | BCPP-d12 Peak Area (IS Transition) |
| Blank (Matrix + BCPP-d12) | 500 | 2,500,000 |
| LLOQ (Matrix + BCPP + BCPP-d12) | 2,500 | 2,495,000 |
Table 2: Calculated Isotopic Contribution
| Parameter | Value |
| Analyte Peak Area at LLOQ | 2,500 |
| Contribution from BCPP-d12 (from Blank) | 500 |
| Isotopic Contribution at LLOQ (%) | 20% |
In this hypothetical scenario, the BCPP-d12 internal standard contributes to 20% of the analyte signal at the LLOQ. This level of contribution can significantly impact the accuracy of the measurement at low concentrations and should be addressed.
Alternative Internal Standards
When the isotopic contribution of a deuterated internal standard is unacceptably high, alternative strategies should be considered.
Table 3: Comparison of Internal Standard Alternatives
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., BCPP-d12) | - Co-elutes with the analyte.[1]- Similar extraction recovery and matrix effects.[1] | - Potential for isotopic contribution.[3]- Possible chromatographic separation from the analyte (isotopic effect).[4] |
| ¹³C or ¹⁵N Labeled | - Minimal isotopic contribution to the native analyte signal.[4]- Co-elutes with the analyte. | - Generally more expensive to synthesize. |
| Structural Analog | - Readily available and cost-effective. | - May not co-elute with the analyte.[5]- Different extraction recovery and matrix effects.[5] |
For high-stakes studies, such as pivotal clinical trials, investing in a ¹³C or ¹⁵N labeled internal standard is often the best practice to ensure the highest data quality.
Visualizing the Workflow and Concepts
Diagram 1: Experimental Workflow for Evaluating Isotopic Contribution
Caption: Workflow for assessing BCPP-d12 isotopic contribution.
Diagram 2: Conceptual Representation of Isotopic Contribution
Caption: Isotopic contribution of BCPP-d12 to the BCPP signal.
Conclusion
The evaluation of isotopic contribution from deuterated internal standards is a critical step in bioanalytical method development and validation. As demonstrated with the hypothetical case of BCPP-d12, even high-purity standards can introduce significant bias at low analyte concentrations. By following a rigorous experimental protocol, researchers can quantify this contribution and make informed decisions about the suitability of their internal standard. When high accuracy is paramount, particularly for regulatory submissions, the use of ¹³C or ¹⁵N labeled internal standards should be strongly considered as a superior alternative to mitigate the risks associated with isotopic cross-talk.
References
- 1. m.youtube.com [m.youtube.com]
- 2. almacgroup.com [almacgroup.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Development of an LC-MS/MS method for simultaneous quantitative analysis of macromolecular pharmaceutical adjuvant 2-hydroxypropyl-β-cyclodextrin and active pharmaceutical ingredients butylphthalide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Certified Reference Materials for Organophosphate Flame Retardant Analysis
An objective comparison of commercially available standards to enhance analytical accuracy in environmental and consumer product testing.
For researchers, scientists, and professionals in drug development, the accurate quantification of organophosphate flame retardants (OFRs) is critical. These compounds, used extensively as replacements for polybrominated diphenyl ethers (PBDEs), are now ubiquitous in indoor environments and have been detected in various consumer products.[1][2][3][4] The reliability of analytical data for OFRs heavily relies on the use of high-quality certified reference materials (CRMs). This guide provides a comparative overview of commercially available CRMs for OFR analysis, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standards for your research needs.
Comparison of Commercially Available Certified Reference Materials
Several vendors offer a range of CRMs for OFR analysis, varying in analyte composition, concentration, and matrix. The following tables summarize the key quantitative data for some of the prominent CRMs available.
Table 1: Single and Multi-Component OFR Certified Reference Material Solutions
| Product Name/Catalog # | Supplier | Analytes | Concentration | Matrix |
| ISO17881-2 | AccuStandard | 3 components | 100 µg/mL | Acetonitrile |
| PFRS-001S | AccuStandard | Bisphenol A bis(diphenyl phosphate) (BADP, BAPP, BPADP, BDP) | 100 µg/mL | Toluene |
| FRS-086S | AccuStandard | tris(1-Aziridinyl)phosphine Oxide | 100 µg/mL | Toluene |
| ES-5529 | Cambridge Isotope Laboratories | Phosphorus Flame Retardant Standard Mixture (Deuterated) | 10 µg/mL | Acetonitrile |
Data compiled from supplier catalogs.[5][6]
Table 2: Matrix Certified Reference Materials for OFR Analysis
| Product Name/SRM # | Supplier/Issuing Body | Matrix | Certified/Reference Analytes | Certified/Reference Values (ng/g) |
| SRM 2585 | National Institute of Standards and Technology (NIST) | House Dust | Organophosphate and Phthalate Esters | Analyte-specific values available in the Certificate of Analysis[7][8] |
Note: SRM 2585 is a widely used reference material for method validation in house dust analysis.[7][8][9]
Experimental Protocols for OFR Analysis Using CRMs
The accurate analysis of OFRs is commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the specific OFRs being targeted and the sample matrix.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of OFRs in environmental or consumer product samples.
Caption: General workflow for organophosphate flame retardant analysis.
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS) for OFRs in House Dust (Referencing SRM 2585)
-
Sample Preparation:
-
A known amount of house dust (e.g., from SRM 2585) is accurately weighed.
-
Internal standards are added.
-
Extraction is performed using a suitable solvent (e.g., hexane/acetone mixture) via ultrasonication or Soxhlet extraction.
-
The extract is concentrated and subjected to cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Instrumental Analysis:
-
GC System: Agilent 7890 series or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film) or similar.
-
Carrier Gas: Helium.
-
Inlet: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of target OFRs.
-
Mass Spectrometer: Agilent 7000 series triple quadrupole MS or equivalent.
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7][10]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for OFR Metabolites in Urine
While this guide focuses on parent OFRs, the analysis of their metabolites is crucial for human biomonitoring.
-
Sample Preparation:
-
Urine samples are thawed and centrifuged.
-
Enzymatic deconjugation is performed to release conjugated metabolites.
-
Solid-phase extraction (SPE) using a weak anion exchange sorbent is employed for sample cleanup and concentration.
-
-
Instrumental Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]
-
Performance Data and Comparison
The performance of a CRM is intrinsically linked to the analytical method in which it is used. The validation of a method using a matrix CRM like SRM 2585 provides crucial performance data.
Table 3: Example Performance Data for OFR Analysis in House Dust using GC-MS and SRM 2585
| Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Tris(2-chloroethyl) phosphate (TCEP) | 95 - 105 | < 15 |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 90 - 110 | < 15 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 92 - 108 | < 15 |
| Triphenyl phosphate (TPHP) | 88 - 112 | < 20 |
Note: These are representative values and can vary depending on the specific laboratory and instrumentation. The Certificate of Analysis for SRM 2585 provides certified and reference values for comparison.[7][8]
Logical Pathway for CRM Selection
The selection of an appropriate CRM is a critical step in developing a robust analytical method. The following diagram outlines the logical considerations for this process.
Caption: Decision-making process for selecting a suitable CRM.
Conclusion
The selection of an appropriate Certified Reference Material is fundamental to achieving accurate and reliable results in the analysis of organophosphate flame retardants. This guide provides a starting point for researchers by comparing available CRMs and outlining common analytical workflows. For comprehensive and up-to-date information, it is always recommended to consult the Certificate of Analysis provided by the CRM supplier and relevant scientific literature for detailed experimental conditions and performance data. The use of well-characterized CRMs, such as NIST SRM 2585 for house dust, is invaluable for method validation and ensuring the quality of analytical measurements.
References
- 1. aaqr.org [aaqr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accustandard.com [accustandard.com]
- 6. Phosphorus Flame Retardant Standard Mixture (D, 98%) 10 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ES-5529 [isotope.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDA" by Lindsay Tudor [digitalcommons.kennesaw.edu]
- 11. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis(1-chloro-2-propyl) phosphate-d12: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of Bis(1-chloro-2-propyl) phosphate-d12 (BCIPP-d12), a deuterated metabolite of an organophosphate flame retardant. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals should follow these steps to manage BCIPP-d12 waste.
This compound is intended for laboratory and research use only.[1] As a chlorinated organophosphate compound, it requires careful handling and disposal as hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical waste management and specific information for related compounds.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value |
| Chemical Name | Bis-(1-Chloro-2-propyl)phosphate-d12 |
| Synonyms | BCIPP-d12, 1-Chloro-2-propanol Hydrogen Phosphate-d12 |
| CAS Number | 1870073-89-4[2] |
| Molecular Formula | C6HD12Cl2O4P[2] |
| Molecular Weight | 263.12 g/mol [2] |
| Appearance | Light Brown Thick Oil[2] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through an approved waste disposal plant.[3] The following steps outline the recommended procedure for laboratory personnel.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting BCIPP-d12 waste. The container must be in good condition and have a secure screw-top cap.
-
Avoid Mixing Waste: Do not mix BCIPP-d12 with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to pressurization, fire, or explosion.
-
Solid vs. Liquid Waste:
-
Neat Compound: If disposing of the unused neat oil, collect it in its original container or a designated container for chlorinated organic waste.
-
Contaminated Materials: Any materials contaminated with BCIPP-d12, such as pipette tips, wipes, or gloves, should be collected in a separate, clearly labeled solid waste container.
-
Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the chemical (e.g., "Harmful if swallowed"[3])
Storage of Waste
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Keep Closed: Keep the waste container securely closed at all times, except when adding waste.
Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
While specific data on the disposal of this compound is not widely available, the parent class of compounds, phosphate esters, has some established disposal methods. For instance, some used phosphate ester hydraulic fluids that are not listed as hazardous wastes can be recycled or burned for energy recovery.[4] However, in a laboratory setting, and given the chlorinated nature of this specific compound, it should be treated as hazardous waste. Always consult your local and institutional regulations to ensure full compliance.
This information is intended as a guide and does not replace the specific requirements of your institution or local regulatory bodies. Always consult your Environmental Health and Safety office for guidance on hazardous waste disposal.
References
Safeguarding Your Research: Essential Handling and Disposal of Bis(1-chloro-2-propyl) phosphate-d12
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Bis(1-chloro-2-propyl) phosphate-d12, a deuterated organophosphate flame retardant metabolite. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper environmental stewardship.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. Organophosphates can be readily absorbed through the skin, and via inhalation and ingestion.[1] Therefore, a comprehensive PPE strategy is essential.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption. Organophosphates are toxic upon skin contact. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes and contact with mucous membranes. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling aerosols or vapors. |
Operational Plan: Safe Handling and Storage
Proper handling and storage practices are crucial for preventing accidental exposure and maintaining the integrity of the compound.
Handling Protocol:
-
Work Area Preparation : Always handle this compound in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment : Before handling, ensure all required PPE is donned correctly.
-
Preventing Contamination : Avoid all personal contact, including inhalation and contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.
-
Spill Management : In case of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Small spills should be absorbed with an inert material (e.g., sand, vermiculite) and placed in a sealed container for hazardous waste disposal.
Storage Protocol:
This compound is described as a light brown thick oil and requires specific storage conditions to ensure its stability.
| Parameter | Guideline |
| Temperature | 2-8°C (Refrigerated). |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon). |
| Light and Moisture | Protect from light and moisture. The compound is hygroscopic. |
| Container | Store in the original, tightly sealed container. |
Disposal Plan: Responsible Waste Management
The disposal of this compound and its containers must be managed in accordance with local, state, and federal regulations. As a chlorinated organophosphate, it is considered hazardous waste.
Waste Segregation and Collection:
-
Waste Identification : All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Waste Containers : Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Segregation : Keep chlorinated waste separate from non-chlorinated waste streams to facilitate proper disposal and avoid potentially reactive mixtures.[3][4]
Disposal Procedure:
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Professional Disposal : Hazardous waste must be disposed of through a licensed hazardous waste management company.[3] Chlorinated solvents and compounds are often disposed of via high-temperature incineration.
-
Empty Containers : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate risks, ensure the well-being of your research team, and maintain compliance with safety regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
